Bictegravir-D4
Description
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Properties
Molecular Formula |
C21H18F3N3O5 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(1S,11R,13R)-N-[dideuterio-(3,5-dideuterio-2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i3D,4D,6D2 |
InChI Key |
SOLUWJRYJLAZCX-FSIQLLDSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Isotopic Labeling of Bictegravir-D4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bictegravir (B606109) (BIC) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection.[1][2] It is administered as part of a fixed-dose combination tablet. In drug development and clinical pharmacology, stable isotope-labeled internal standards are critical for accurate quantification of drug concentrations in biological matrices using mass spectrometry.
Bictegravir-D4 is a deuterated analog of Bictegravir, where four hydrogen atoms are replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays. The deuterium substitution offers improved stability and minimizes background noise, leading to enhanced sensitivity and accuracy in pharmacokinetic studies. This guide details the synthetic pathways, experimental protocols, and analytical data pertaining to the synthesis of Bictegravir and its D4-labeled counterpart.
Synthesis of Bictegravir (Parent Compound)
The synthesis of Bictegravir is a multi-step process involving the construction of a complex polycyclic core. While several synthetic routes have been patented, a common strategy involves the convergent synthesis of key intermediates.[3][4] A representative pathway begins with a highly functionalized pyridone core, which is then cyclized and coupled with the requisite side chains.
A key intermediate in many published syntheses is a pyridone carboxylic acid derivative.[4][5] The synthesis generally involves three critical stages:
-
Formation of the Core Tricyclic System: This is often achieved by reacting a functionalized pyridone with an appropriate amino alcohol, such as (1R,3S)-3-aminocyclopentanol, to form the fused ring system.[4][6]
-
Amide Coupling: The carboxylic acid on the polycyclic core is then coupled with 2,4,6-trifluorobenzylamine. This step can be facilitated by common peptide coupling reagents or by converting the acid to a more reactive species like an acyl chloride.[7][8]
-
Deprotection: A final deprotection step, typically the cleavage of a methyl ether protecting group on the pyridone ring, yields the final Bictegravir molecule.[3][4]
The overall synthetic pathway is visualized below.
Caption: Representative synthetic pathway for Bictegravir.
Isotopic Labeling: Synthesis of this compound
The synthesis of this compound requires the strategic introduction of deuterium atoms into the molecular scaffold. This is typically achieved by using a deuterated starting material or reagent, which carries the isotopic label through the synthetic sequence.[9] For this compound, a plausible and efficient strategy involves the use of a deuterated benzylamine (B48309) coupling partner.
The workflow involves synthesizing 2,4,6-trifluoro(dideuterio)benzylamine-d2 (D4-benzylamine) and then coupling it with the non-labeled tricyclic intermediate.
The workflow for this process is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
This labeling strategy places the deuterium atoms on the benzyl (B1604629) group, a region of the molecule that is less likely to undergo metabolic modification, thus ensuring the stability of the label during in-vivo studies. The use of deuterated reagents is a common and effective method for preparing stable isotope-labeled compounds for drug development.[10]
Experimental Protocols
The following are representative, non-proprietary protocols for key transformations in the synthesis of this compound.
Protocol 4.1: Synthesis of Tricyclic Intermediate (6b)
-
To a solution of the pyridone acetal intermediate (1.0 eq) in acetonitrile, add acetic acid (1.0 vol) and methanesulfonic acid (0.05 eq).
-
Heat the reaction mixture to 75-80°C and maintain for 6-8 hours until the reaction is complete (monitored by HPLC).
-
Cool the mixture to room temperature.
-
Add (1R,3S)-3-aminocyclopentanol (1.1 eq) followed by potassium carbonate (1.2 eq).
-
Stir the resulting suspension at room temperature for 16-18 hours.
-
Add water to the reaction mass and extract the product with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the tricyclic intermediate.
Protocol 4.2: Amide Coupling to form Protected this compound
-
Dissolve the tricyclic intermediate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling reagent such as 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
Add the synthesized 2,4,6-trifluoro(dideuterio)benzylamine-d2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours until the reaction is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the protected this compound.
Protocol 4.3: Final Demethylation
-
Suspend magnesium bromide (MgBr₂, 3.0 eq) in a suitable solvent like acetonitrile.
-
Add the protected this compound (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-85°C) for 4-6 hours.
-
Cool the reaction to room temperature and quench carefully by adding an aqueous acid solution (e.g., 1N HCl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry, and concentrate.
-
Purify the final product, this compound, by preparative HPLC or recrystallization to achieve high purity.
Data Presentation
Quantitative data for the synthesis and analysis of Bictegravir and its deuterated analog are summarized below.
Table 1: Representative Yields for Bictegravir Synthesis Steps
| Step No. | Transformation | Starting Material | Product | Representative Yield (%) | Reference |
| 1 | Cyclization | Pyridone Acetal Intermediate | Tricyclic Intermediate | ~62% | [3] |
| 2 | Amide Coupling | Tricyclic Intermediate | Protected Bictegravir | >90% (typical for coupling) | - |
| 3 | Demethylation | Protected Bictegravir | Bictegravir | ~85% | [4] |
Table 2: Analytical Specifications for this compound Internal Standard
| Parameter | Specification | Method |
| Identity | ||
| 1H NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum | [M+H]+ consistent with deuterated formula | LC-MS/MS |
| Purity | ||
| Chemical Purity | ≥ 98.0% | HPLC/UPLC |
| Isotopic Enrichment | ||
| Deuterium Incorporation | ≥ 99% at each designated position | Mass Spectrometry |
| Isotopic Purity (D4) | ≥ 98% | Mass Spectrometry |
Note: Yields are representative and may vary based on scale and specific conditions. Analytical specifications are typical for a high-quality stable isotope-labeled internal standard.
Mechanism of Action and Role of Deuteration
Bictegravir functions by binding to the active site of HIV integrase, preventing the strand transfer step of viral DNA integration into the host genome.[11] The introduction of deuterium does not alter this mechanism of action. Instead, its primary purpose is to leverage the Kinetic Isotope Effect (KIE).
The C-D bond is stronger than a C-H bond. If a C-H bond cleavage is a rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process. While this effect can be used to create "heavy drugs" with altered pharmacokinetic profiles, for this compound, the goal is not to alter the drug's properties but to provide a stable tracer for bioanalysis.[12] The positions for deuteration are chosen to be metabolically stable to prevent in-vivo D/H exchange, which would compromise its function as an internal standard.
Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.
References
- 1. medkoo.com [medkoo.com]
- 2. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]
- 9. WO2018005328A1 - Deuterated bictegravir - Google Patents [patents.google.com]
- 10. Documents download module [ec.europa.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide: Physicochemical Properties of Bictegravir-D4
This guide provides a comprehensive overview of the known physical and chemical properties of Bictegravir-D4, a deuterated isotopologue of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir. Intended for researchers, scientists, and drug development professionals, this document compiles essential data on the compound's structure, properties, and analytical methodologies. Data for the non-deuterated form, Bictegravir, is included for comparative purposes where specific data for the D4 analogue is not available.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled version of Bictegravir, primarily used as an internal standard in pharmacokinetic and bioanalytical studies. The incorporation of four deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.
General and Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound and its non-deuterated counterpart.
| Property | This compound | Bictegravir |
| Appearance | White solid[1] | White to light yellow or off-white powder[2] |
| Molecular Formula | C₂₁H₁₄D₄F₃N₃O₅[1] | C₂₁H₁₈F₃N₃O₅[3][4] |
| Molecular Weight | 453.40 g/mol | 449.39 g/mol |
| CAS Number | 1611493-60-7 | 1611493-60-7 (Unlabelled) |
| Purity (Typical) | 97.2% by HPLC; >98% atomic D | N/A |
A sodium salt form of this compound also exists with the molecular formula C₂₁H₁₃D₄F₃N₃NaO₅ and a molecular weight of 475.39 g/mol . It typically appears as a pale yellow solid.
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic properties are crucial for the identification and quantification of Bictegravir.
| Property | Data |
| UV Wavelength | 258 nm - 260 nm |
| Mass Spec (Parent→Product) | m/z 450.1 → 289.1 (for Bictegravir) |
| HPLC Retention Time | 4.6 min or 5.998 min (Varies with method) |
Mechanism of Action and Metabolism
Bictegravir functions by inhibiting the strand transfer step of HIV-1 integration, a critical process for viral replication. This is achieved by binding to the active site of the HIV integrase enzyme. The primary routes of elimination are through UGT1A1 glucuronidation and CYP3A4 oxidation.
The metabolism of Bictegravir involves two primary enzymatic pathways, as illustrated below.
Experimental Protocols
The following sections detail common experimental methodologies for the analysis and stability testing of Bictegravir. These protocols are generally applicable to this compound when used as an internal standard.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used for the simultaneous quantification of Bictegravir and other antiretrovirals in bulk and pharmaceutical formulations.
Objective: To separate and quantify Bictegravir.
Instrumentation:
-
HPLC system with UV or PDA detector
-
ProntoSILHypersorb ODS C18 column (or equivalent)
-
Data acquisition software (e.g., PEAK software)
Reagents:
-
Methanol (B129727) (HPLC grade)
-
0.1 M Sodium Perchlorate (B79767)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of 0.1 M sodium perchlorate and methanol in a 65:35 (v/v) ratio. Adjust the pH to 4.8.
-
Standard Stock Solution: Accurately weigh ~100 mg of Bictegravir reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of methanol with sonication, then dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.
-
Chromatographic Conditions:
-
Column: ProntoSILHypersorb ODS C18
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas for quantification. The retention time for Bictegravir is approximately 4.6 minutes under these conditions.
Stability Indicating Studies
Forced degradation studies are essential to demonstrate the specificity of an analytical method.
Objective: To assess the stability of Bictegravir under various stress conditions.
Procedure:
-
Expose standard drug solutions of Bictegravir to the following conditions for 24 hours:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% Hydrogen Peroxide
-
Thermal: 60°C
-
Photolytic: Fluorescent and UV light
-
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples using a validated stability-indicating HPLC method (such as the one described in section 3.1).
-
Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify any degradation products. Studies indicate Bictegravir is particularly sensitive to oxidative conditions.
Bioanalytical LC-MS/MS Method
This method is used for the quantification of Bictegravir in human plasma.
Objective: To determine the concentration of Bictegravir in a biological matrix.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Zorbax XDB C18 analytical column (2.1 x 50 mm, 5µm) or equivalent
Reagents:
-
Acetonitrile (LC-MS grade)
-
0.1% Formic acid in water
-
Internal Standard (IS): this compound or Naproxen
Procedure:
-
Sample Preparation: Use a protein precipitation extraction technique.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic acid in water (70:30, v/v).
-
Chromatographic Conditions:
-
Flow Rate: 0.15 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Ion Mode
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Transitions (m/z):
-
Bictegravir: 450.1 → 289.1
-
Naproxen (IS): 231.12 → 184.82
-
-
-
Quantification: The method is typically validated over a concentration range of 2-500 ng/mL for Bictegravir.
Stability and Storage
Proper storage is critical to maintain the integrity of Bictegravir. The commercial product Biktarvy® (containing Bictegravir) provides specific storage guidelines.
-
Bottles: Store below 30°C (86°F). Keep the bottle tightly closed and do not remove the desiccant packet.
-
Blister Packs: Store at 25°C (77°F), with excursions permitted between 15°C to 30°C (59‒86°F).
-
General: Dispense only in original containers.
Forced degradation studies have shown that Bictegravir is sensitive to oxidative conditions. Long-term clinical trials have demonstrated the stability and durability of Bictegravir-containing regimens over five years, with no treatment-emergent resistance detected.
References
Bictegravir-D4: A Technical Overview of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies and purity assessment of Bictegravir-D4, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor (INSTI), Bictegravir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Introduction to Bictegravir
Bictegravir is a key antiretroviral drug used in the treatment of HIV-1 infection.[1][2][3] As an INSTI, its mechanism of action involves the inhibition of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome.[1][3] This action effectively halts the viral replication cycle.[1][2] Bictegravir is often co-formulated with other antiretroviral agents, such as emtricitabine (B123318) and tenofovir (B777) alafenamide, in a single-tablet regimen.[4][5]
Physicochemical Properties of this compound
This compound is a deuterated form of Bictegravir, often used as an internal standard in pharmacokinetic studies and other analytical applications.
| Property | Value | Reference |
| Chemical Formula | C21H14D4F3N3O5 | [6] |
| Molecular Weight | 453.40 g/mol | [6] |
| Appearance | White solid | [6] |
| CAS Number | 1611493-60-7 (unlabelled) | [6] |
Purity Analysis and Certificate of Analysis Data
The purity of this compound is a critical parameter for its use as a reference standard and in clinical research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques employed for purity assessment and the identification of related impurities.[7][8][9][10][11]
Below is a summary of purity data from available Certificates of Analysis for different lots of this compound.
| Lot Number | Purity (%) | Analytical Method |
| GR-18-173 | 98.8703 (as Sodium salt) | Not Specified |
| GR-17-057 | 97.2 | HPLC |
Experimental Protocols for Purity Determination
Detailed below are representative experimental protocols for the analysis of Bictegravir and its impurities using modern chromatographic techniques.
RP-UPLC Method for Impurity Profiling
This method is designed for the accurate and reliable quantification of impurities in Bictegravir.[8]
-
Instrumentation: Agilent 1290 Infinity II UPLC system with Empower 2.0 software.[7]
-
Column: Waters Acquity HSS C18 (50mm x 2.1mm, 1.8 µm).[8]
-
Mobile Phase: Acetonitrile (B52724) and 0.1% Formic Acid in water (80:20 v/v).[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Column Temperature: Room temperature.[8]
-
Detection Wavelength: 281 nm.[8]
-
Sample Preparation:
-
Bictegravir Stock Solution: Dissolve the sample in a suitable diluent to achieve a final concentration of 5000 µg/mL.[7]
-
Impurity Stock Solution: Accurately weigh and dissolve 5mg each of Bictegravir impurities in a 100 mL volumetric flask with diluent to get a final concentration of 50 µg/mL for each impurity.[7]
-
Spiked Sample Solution: Transfer 5 mL of the Bictegravir stock solution and 5 mL of the impurity stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.[7]
-
RP-HPLC Method for Simultaneous Estimation
This method is suitable for the simultaneous estimation of Bictegravir in combination with other antiretroviral drugs.[11]
-
Mobile Phase: Buffer (0.1% formic acid at pH 2.2) and acetonitrile in a 50:50 ratio.[11]
-
Detection Wavelength: 272 nm.[11]
-
Injection Volume: 20 μL.[9]
Mechanism of Action: Signaling Pathway
Bictegravir functions by inhibiting the strand transfer step of HIV-1 DNA integration, a critical process for viral replication. The following diagram illustrates this mechanism.
Caption: Inhibition of HIV-1 DNA Integration by Bictegravir.
Experimental Workflow for Purity Analysis
The general workflow for determining the purity of a this compound sample using chromatography is outlined below.
Caption: General Workflow for Chromatographic Purity Analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 3. youtube.com [youtube.com]
- 4. Bictegravir/emtricitabine/tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 5. Pharmacoeconomic Review Report: Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/FTC/TAF) (Biktarvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. esschemco.com [esschemco.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Bictegravir-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Bictegravir-D4 as an internal standard in the quantitative bioanalysis of the antiretroviral drug Bictegravir. By leveraging the principles of isotope dilution mass spectrometry, this compound provides unparalleled accuracy and precision in measuring Bictegravir concentrations in complex biological matrices. This document provides a detailed overview of its function, experimental protocols, and the underlying scientific principles that establish it as the gold standard for pharmacokinetic and toxicokinetic studies.
The Principle of Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most robust method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle behind this approach is isotope dilution mass spectrometry (IDMS). In this technique, a known and constant amount of the deuterated analog, this compound, is added to all samples, including calibration standards, quality control samples, and the unknown study samples, at the very beginning of the sample preparation process.
This compound is chemically identical to Bictegravir, with the only difference being that four hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This subtle but significant modification results in a molecule with a higher mass, which is readily distinguishable by a mass spectrometer.
The core of its mechanism of action lies in the assumption that the SIL-IS will behave identically to the analyte of interest throughout the entire analytical workflow. This includes:
-
Sample Extraction: Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of the SIL-IS.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. Since this compound has virtually identical physicochemical properties to Bictegravir, it will experience the same degree of ion suppression or enhancement.
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance will affect both the analyte and the internal standard equally.
By measuring the ratio of the MS/MS response of the analyte (Bictegravir) to the SIL-IS (this compound), these sources of variability are effectively normalized, leading to highly accurate and precise quantification of the analyte.
Physicochemical Properties of this compound
While a direct comparative analysis of all physicochemical properties is not extensively published, the fundamental characteristics of this compound are nearly identical to those of Bictegravir due to the nature of isotopic substitution. The key difference is the molecular weight.
| Property | Bictegravir (C₂₁H₁₈F₃N₃O₅) | This compound (C₂₁H₁₄D₄F₃N₃O₅) |
| Molecular Weight | 449.4 g/mol | 453.4 g/mol |
| Chemical Structure | Identical, except for isotopic substitution | Four deuterium atoms on the trifluorobenzyl group |
| Purity (Typical) | >98% | >97% (Isotopic Purity >98 atom % D) |
| Solubility | Methanol | Methanol |
| Appearance | Off-white solid | White to off-white solid |
Note: Data for this compound is based on typical vendor specifications.
The location of the deuterium atoms on the trifluorobenzyl group is a critical aspect of its design. This part of the molecule is less likely to undergo metabolic cleavage, ensuring the isotopic label is retained throughout the biological and analytical processes. The InChI string for this compound confirms this deuteration pattern: [2H]c1c(F)c([2H])c(F)c(c1F)C([2H])([2H])NC(=O)C2=CN3C[C@H]4O[C@@H]5CC--INVALID-LINK--N4C(=O)C3=C(O)C2=O.
Experimental Workflow and Protocols
The following sections detail a representative experimental protocol for the quantification of Bictegravir in human plasma using a deuterated internal standard. This protocol is based on a validated LC-MS/MS method for Bictegravir and its deuterated isotopologue.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Bictegravir quantification.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the simultaneous determination of Bictegravir and other antiretrovirals using a deuterated internal standard.
1. Materials and Reagents:
-
Bictegravir reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Bictegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Bictegravir reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Bictegravir Working Solutions: Prepare serial dilutions of the Bictegravir stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration (e.g., 50 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 100 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Atlantis T3, 50 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Bictegravir and this compound are monitored.
Compound Precursor Ion (m/z) Product Ion (m/z) Bictegravir 450.1 289.1 This compound 454.1 293.1
Note: The exact m/z values may vary slightly depending on the instrument and specific deuteration pattern. The product ion for this compound would be expected to be +4 Da compared to the unlabeled drug if the deuterium atoms are on a stable part of the molecule that is retained in the fragment.
Quantitative Data and Method Performance
The following tables summarize the performance characteristics of a validated bioanalytical method for Bictegravir using a deuterated internal standard. The data is representative of the accuracy, precision, and linearity that can be achieved with this approach.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Bictegravir | 20 - 20,000 | > 0.994 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |
| Bictegravir | LLOQ | 20.0 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 60.0 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | |
| Mid | 800 | ≤ 10.0 | ≤ 10.0 | ± 8.0 | |
| High | 16,000 | ≤ 8.0 | ≤ 8.0 | ± 5.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; Bias: ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100. Data is representative and based on a validated method using a deuterated internal standard.
Table 3: Recovery and Matrix Effects
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%CV) |
| Bictegravir | Low | > 90 | < 15 |
| High | > 90 | < 15 |
Note: A consistent and reproducible recovery and minimal matrix effect are hallmarks of a robust method, further enhanced by the use of a SIL-IS.
Logical Relationships in Bioanalysis
The following diagram illustrates the logical relationships and dependencies in the bioanalytical process that necessitate the use of an internal standard like this compound.
Caption: How this compound corrects for analytical variability.
Conclusion
This compound serves as the ideal internal standard for the bioanalysis of Bictegravir due to its near-identical physicochemical properties, which allow it to track the analyte through sample preparation and analysis. Its mechanism of action is rooted in the principles of isotope dilution, where the ratio of the analyte to its stable isotope-labeled counterpart is measured to correct for a wide range of potential analytical errors. This approach ensures the generation of highly accurate, precise, and reliable data, which is essential for the successful development and clinical application of antiretroviral therapies. The use of this compound represents the state-of-the-art in quantitative bioanalysis, providing confidence in pharmacokinetic and other drug development studies.
Commercial Suppliers and Technical Guide for Bictegravir-D4 in Research Applications
A Technical Whitepaper for Drug Development Professionals
This guide provides an in-depth overview of commercial sources for Bictegravir-D4, a deuterated internal standard essential for the accurate quantification of Bictegravir (B606109) in research and preclinical studies. Designed for researchers, scientists, and drug development professionals, this document outlines key technical data, details the compound's mechanism of action, and presents a representative experimental protocol for its use in bioanalytical assays.
Introduction to Bictegravir and the Role of Deuterated Standards
Bictegravir is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] It functions by blocking the catalytic activity of the HIV-1 integrase enzyme, a critical step in the viral replication cycle where the viral DNA is inserted into the host cell's genome.[1][3][4]
In pharmacokinetic (PK) and drug metabolism studies, the precise and accurate measurement of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[5][6] The reliability of LC-MS/MS quantification is significantly enhanced by the use of stable isotope-labeled (SIL) internal standards, with deuterated compounds like this compound being the preferred choice.[5][7]
This compound possesses nearly identical physicochemical properties to Bictegravir, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] However, its increased molecular weight allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample, it serves as a robust internal control, correcting for variability in sample preparation and instrument response, thereby ensuring highly accurate quantification of the parent drug.[6]
Commercial Suppliers of this compound
A number of specialized chemical suppliers provide this compound for research purposes. The table below summarizes key information from several prominent vendors. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data before purchase.
| Supplier | Product Name | Catalog No. | CAS No. | Molecular Formula | Purity / Isotopic Enrichment |
| Expert Synthesis Solutions (ESS) | This compound | ESS0485 | 1611493-60-7 | C₂₁H₁₄D₄F₃N₃O₅ | Purity: 97.2% by HPLC; >98% atom D[8] |
| Expert Synthesis Solutions (ESS) | This compound Sodium | ESS0492 | 1807988-02-8 | C₂₁H₁₃D₄F₃N₃NaO₅ | Purity: 98.8% by HPLC; >98% atom D[9][10] |
| SynZeal | Bictegravir D4 | SZ-B048D02 | N/A | C₂₁H₁₄D₄F₃N₃O₅ | Supplied with detailed characterization data[11] |
| Cayman Chemical | Bictegravir | 26532 | 1611493-60-7 | C₂₁H₁₈F₃N₃O₅ | Note: This is the unlabeled compound. Researchers should inquire about custom synthesis of the deuterated version.[12] |
Mechanism of Action: HIV-1 Integrase Inhibition
Bictegravir's primary therapeutic action is the inhibition of the HIV-1 integrase enzyme. This enzyme carries out a two-step process: 3'-processing, followed by strand transfer. Bictegravir specifically inhibits the strand transfer step, preventing the covalent insertion of the linear viral DNA into the host chromosome. This effectively halts the establishment of the HIV-1 provirus, thereby blocking viral replication.
Experimental Protocols and Methodologies
This compound is primarily used as an internal standard (IS) for quantification of Bictegravir in biological samples by LC-MS/MS. The following protocol is a representative example based on published methodologies for bioanalytical assays.[13][14][15]
Objective
To quantify the concentration of Bictegravir in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents
-
Analytes: Bictegravir reference standard, this compound internal standard.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Reagents: HPLC-grade acetonitrile (B52724), methanol, and water; Formic acid.
-
Equipment: UPLC/HPLC system, triple quadrupole mass spectrometer, analytical balance, centrifuge, vortex mixer.
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bictegravir and this compound in methanol.
-
Calibration Standards: Perform serial dilutions of the Bictegravir stock solution with 50:50 methanol/water to create a series of working solutions for calibration curve standards (e.g., ranging from 1 to 10,000 ng/mL).[13][14]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.[13][14]
-
Add 200 µL of the this compound internal standard working solution in acetonitrile.[13]
-
Vortex the mixture for 1-5 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant (e.g., 50 µL of supernatant with 150 µL of 50% acetonitrile in water) before injection.[13]
-
Inject 2 µL of the final prepared sample into the LC-MS/MS system.[13]
The diagram below illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.
LC-MS/MS Conditions (Representative)
-
LC System: UPLC/HPLC System.
-
Mobile Phase: Isocratic elution with 80:20 acetonitrile/water with 0.1% formic acid.[13][14]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
Data Analysis
The concentration of Bictegravir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Bictegravir / this compound). This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentrations in the study samples are interpolated from this curve.
Conclusion
This compound is an indispensable tool for researchers engaged in the development and evaluation of Bictegravir. Its use as an internal standard in LC-MS/MS assays ensures the generation of precise, accurate, and reliable pharmacokinetic and bioanalytical data. This guide provides a foundational overview of its commercial availability, mechanism of action, and a practical framework for its application in a laboratory setting. For specific applications, further method development and validation according to regulatory guidelines are required.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esschemco.com [esschemco.com]
- 9. esschemco.com [esschemco.com]
- 10. esschemco.com [esschemco.com]
- 11. Bictegravir D4 | SynZeal [synzeal.com]
- 12. sanbio.nl [sanbio.nl]
- 13. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Stability and Storage of Bictegravir-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the storage and stability of Bictegravir-D4, a deuterated analogue of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir. Given the limited availability of public data specifically for this compound, this document leverages information from studies on Bictegravir and general principles of stable isotope-labeled compounds to offer robust guidance. All quantitative data is presented in structured tables, and detailed experimental protocols from relevant stability studies are provided.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and purity of this compound. While specific long-term stability studies on the deuterated form are not extensively published, general guidelines from safety data sheets (SDS) and suppliers provide a strong starting point.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -18°C | As per certificate of analysis | Store in a dry place, protected from direct sunlight.[1] |
| Shipping | Room Temperature | Short-term | May vary depending on the region.[2] |
| Routine Laboratory Use | Room Temperature | Short-term | Keep in a tightly closed container in a dry, well-ventilated place.[1] |
Stability Profile and Degradation
Forced degradation studies, primarily conducted on the non-deuterated Bictegravir, offer critical insights into the molecule's potential liabilities. These studies subject the compound to harsh conditions to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.
Bictegravir has been shown to be sensitive to oxidative conditions.[3][4] Studies have also investigated its stability under acidic, basic, thermal, and photolytic stress.
Table 2: Summary of Forced Degradation Studies on Bictegravir
| Stress Condition | Reagents/Parameters | Observation |
| Acidic Hydrolysis | 0.1 N HCl, 24 hours | High degradation (5.42%) observed for Bictegravir. |
| Basic Hydrolysis | 0.1 N NaOH | Degradation observed. |
| Oxidative | 3% or 10% H₂O₂, 30 minutes | Bictegravir is sensitive to oxidative conditions. |
| Thermal | 60°C for 24 hours or 105°C for 6 hours | Degradation observed under thermal stress. |
| Photolytic (UV and Fluorescent Light) | 24 hours | Degradation observed under UV light. |
It is important to note that while the core chemical structure is the same, the presence of deuterium (B1214612) in this compound could potentially influence its degradation kinetics, a phenomenon known as the kinetic isotope effect. However, without specific studies on this compound, the degradation profile of Bictegravir serves as the best available proxy.
Experimental Protocols for Stability Assessment
The development of a stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique for this purpose.
General Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: General workflow for stability testing of a drug substance.
Example Protocol for Forced Degradation Study
This protocol is adapted from published studies on Bictegravir.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and acetonitrile) to obtain a known concentration.
-
Acid Degradation: To a portion of the stock solution, add an equal volume of 1N HCl. Keep the mixture at room temperature for a specified period (e.g., 30 minutes), then neutralize with 1N NaOH.
-
Base Degradation: To another portion of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes), then neutralize with 1N HCl.
-
Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 10% H₂O₂) and keep it at room temperature for a specified period (e.g., 30 minutes).
-
Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 105°C) in a hot air oven for a defined duration (e.g., 6 hours). Separately, heat a portion of the stock solution.
-
Photolytic Degradation: Expose a portion of the stock solution to UV light for a specified duration (e.g., 6 hours).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating RP-HPLC method.
Stability-Indicating Analytical Method
A robust analytical method is essential to separate the parent drug from any potential degradation products.
Table 3: Example of RP-HPLC Method Parameters for Bictegravir Analysis
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 0.1 M Sodium Perchlorate or 0.01N KH₂PO₄) and an organic solvent (e.g., Methanol or Acetonitrile) in a specific ratio (e.g., 65:35 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm or 272 nm |
| Column Temperature | 30°C |
Logical Relationship in Method Validation
The following diagram illustrates the key parameters that need to be validated for a stability-indicating method according to ICH guidelines.
Caption: ICH validation parameters for analytical methods.
Conclusion
The provided guidelines for the storage and stability of this compound are based on the best available data, primarily from studies on non-deuterated Bictegravir. It is recommended that researchers perform their own stability assessments for their specific lots of this compound under their intended use conditions. The experimental protocols and analytical method parameters described in this guide provide a solid foundation for such investigations. As more specific data on this compound becomes available, these guidelines should be updated accordingly.
References
- 1. esschemco.com [esschemco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Core Safety Profile of Bictegravir-D4: A Technical Guide for Researchers
An In-depth Examination of the Safety Data Sheet and Relevant Scientific Literature for Drug Development Professionals.
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of Bictegravir-D4, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir (B606109). Designed for researchers, scientists, and drug development professionals, this document synthesizes information from Safety Data Sheets (SDS) and relevant scientific literature to support informed laboratory practices and risk assessment. While in-depth safety and toxicology data for the deuterated form are limited, this guide leverages the extensive information available for the parent compound, Bictegravir, to provide a thorough understanding of its core characteristics.
Chemical and Physical Properties
This compound is a stable, isotopically labeled version of Bictegravir, primarily used as an internal standard in analytical and pharmacokinetic studies.[1] The deuteration offers a distinct mass signature for quantification by mass spectrometry without significantly altering the chemical properties of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₄D₄F₃N₃O₅ | [2] |
| Molecular Weight | 453.4 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Solubility | Soluble in DMSO and DMF (sparsely) | [3] |
Hazard Identification and Safety Precautions
According to available Safety Data Sheets, this compound is classified as a toxic material causing other toxic effects (WHMIS CLASS D2B), specifically as a moderate skin and eye irritant.[3]
GHS Hazard Statements: [3]
-
H303: May be harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures: Safe handling of this compound requires adherence to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2][3]
Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated.[3] However, data from the non-deuterated form, Bictegravir, provides valuable insights into its potential effects.
Acute Toxicity: No specific acute toxicity data (e.g., LD50) is available for this compound.[2] It is noted to be potentially harmful if swallowed, inhaled, or absorbed through the skin.[3]
Clinical Toxicology of Bictegravir: Clinical trials of Bictegravir, in combination with other antiretroviral agents, have provided the following observations:
| Adverse Event | Incidence Rate (Bictegravir combination therapy) | Comparator Group Incidence | Reference |
| Alanine aminotransferase (ALT) elevations (>1.5x ULN) | 11% | 12% - 15% | [4] |
| ALT elevations (>5x ULN) | 1.4% | 0.9% - 1.3% | [4] |
These elevations were generally not associated with clinical symptoms and did not typically require dose modification.[4] The product label for Bictegravir mentions the potential for acute exacerbations of hepatitis B upon discontinuation in co-infected patients, an effect attributed to the other components of the combination therapy.[4]
Mechanism of Action: HIV-1 Integrase Inhibition
Bictegravir is a potent integrase strand transfer inhibitor (INSTI).[1] Its mechanism of action involves blocking the catalytic activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome. This inhibition prevents the formation of the HIV-1 provirus and disrupts the viral replication cycle.
Caption: Mechanism of action of Bictegravir in inhibiting HIV-1 replication.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its primary use as an internal standard in analytical methods provides insight into relevant methodologies. The following is a generalized workflow for the quantification of Bictegravir in biological matrices using LC-MS/MS, where this compound would serve as the internal standard.
Caption: A typical workflow for the bioanalysis of Bictegravir using this compound as an internal standard.
Detailed Methodological Considerations:
-
Sample Preparation: Protein precipitation is a common method for extracting Bictegravir from plasma samples. This typically involves the addition of a solvent like acetonitrile (B52724) to denature and precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte and internal standard.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed for the separation of Bictegravir. A C18 column is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Mass Spectrometry: Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for detecting the specific mass transitions of Bictegravir and this compound.
Handling, Storage, and Disposal
Handling: As with any chemical substance, it is crucial to avoid direct contact with skin and eyes and to prevent inhalation of dust.[2][3] Engineering controls such as local exhaust ventilation should be used where dust is formed.[3]
Storage: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[2] The recommended long-term storage temperature is -18°C, away from direct sunlight.[3]
Disposal: Dispose of this compound and its contaminated packaging in accordance with federal, state, and local regulations.[3] Unused product should be disposed of in the same manner as the original substance.[3]
Conclusion
This technical guide provides a consolidated overview of the safety and handling considerations for this compound, drawing upon available SDS information and the more extensive data for the parent compound, Bictegravir. While specific, in-depth toxicological studies on the deuterated analog are not publicly available, the provided information serves as a critical resource for researchers and drug development professionals to ensure safe laboratory practices. The outlined mechanism of action and experimental workflows further support the effective utilization of this compound in a research setting. As with all chemical reagents, a thorough understanding of the available safety data and adherence to established laboratory safety protocols are paramount.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Review of analytical methods for estimating bictegravir anti-HIV drug [wisdomlib.org]
- 4. Bictegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Modern Pharmacology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards. By leveraging the subtle yet significant mass difference imparted by deuterium (B1214612) substitution, these standards have become an indispensable tool for enhancing the reliability and robustness of bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This document will delve into the critical role of deuterated standards in mitigating matrix effects, provide detailed experimental protocols for their application in pharmacokinetic and metabolic studies, and visualize their utility in tracing metabolic pathways.
Core Principles: The Power of a Heavier Isotope
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium. This seemingly minor modification results in a compound that is chemically identical to the analyte of interest but possesses a higher molecular weight. This unique characteristic allows it to be distinguished by a mass spectrometer while co-eluting with the unlabeled analyte during chromatographic separation. The fundamental principle behind their use is to provide a reliable reference point that experiences the same analytical variability as the analyte, from sample preparation to detection.[1][2][3]
The primary applications of deuterated compounds in pharmacology fall into two main categories:
-
Deuterated Internal Standards in Quantitative Bioanalysis: In this application, the deuterated compound is added to a biological sample at a known concentration before sample processing. Because it is chemically identical to the analyte, it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer.[1][2][3] By calculating the ratio of the analyte's response to the deuterated internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[2]
-
Deuterated Active Pharmaceutical Ingredients (APIs): Strategically replacing hydrogen with deuterium in a drug molecule can alter its metabolic fate. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[4][5][6] This can lead to a slower rate of metabolism, resulting in an improved pharmacokinetic profile, such as a longer half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[4][5][6]
Data Presentation: Quantitative Advantages of Deuteration
The use of deuterated standards demonstrably improves the quality of bioanalytical data and can significantly enhance the pharmacokinetic properties of drugs. The following tables summarize quantitative data from various studies.
Performance of Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (analogue) internal standards is evident in their ability to minimize the impact of matrix effects and improve data precision and accuracy.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%RSD) | Key Findings | Reference |
| Everolimus | Deuterated (Everolimus-d4) | Whole Blood | -1.5 to 2.8 | 4.3 to 7.2 | Deuterated standard showed slightly better precision at all QC levels. | [7] |
| Non-Deuterated (32-desmethoxyrapamycin) | Whole Blood | -2.1 to 3.5 | 4.8 to 6.9 | [7] | ||
| Sirolimus | Deuterated (Sirolimus-d3) | Whole Blood | Not Reported | 2.7 to 5.7 | The range of interpatient assay imprecision (CV) was consistently lower with the deuterated standard. | [8] |
| Non-Deuterated (Desmethoxyrapamycin) | Whole Blood | Not Reported | 7.6 to 9.7 | Results were higher with the non-deuterated internal standard. | [8] | |
| Immunosuppressants (CsA, Tac, Sir, Eve, MPA) | Deuterated (Drug-d_n_) | Whole Blood/Plasma | 95.8 to 104.2 | 2.1 to 6.8 | Matrix effects were well-compensated by the use of deuterated internal standards. | [9] |
| Pesticides & Mycotoxins | Deuterated (Analyte-d_n_) | Cannabis Flower | Within 25% | < 20% | Use of deuterated standards resolved issues of quantitative accuracy between different complex matrices. | [10] |
| None | Cannabis Flower | > 60% difference for some QCs | > 50% | Without internal standards, accuracy and precision were poor. | [10] |
Pharmacokinetic Improvements with Deuterated Drugs
Deuteration of active pharmaceutical ingredients can lead to significant improvements in their pharmacokinetic profiles.
| Drug (Non-Deuterated vs. Deuterated) | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change/ % Improvement | Species | Reference |
| Tetrabenazine vs. Deutetrabenazine | Total (α+β)-HTBZ AUCinf (ng·h/mL) | 139 | 283 | ~2.0x increase | Human | [11][12] |
| Total (α+β)-HTBZ Cmax (ng/mL) | 20.9 | 16.3 | ~22% decrease | Human | [11][12] | |
| Total (α+β)-HTBZ t1/2 (h) | 4.8 | 8.6 | ~1.8x increase | Human | [13] | |
| Enzalutamide (B1683756) vs. d3-Enzalutamide | Cmax (ng/mL) | 1230 ± 240 | 1660 ± 310 | ~35% increase | Rat | [4][14] |
| AUC0-t (ng·h/mL) | 13400 ± 2600 | 27100 ± 5400 | ~102% increase | Rat | [4][14] | |
| In vitro CLint (HLM) | 1.84 ± 0.12 | 0.50 ± 0.04 | ~72.9% decrease | Human | [4][14] | |
| Methadone vs. d9-Methadone | AUC (µg·h/L) | 13.9 ± 4.3 | 79.2 ± 24.6 | 5.7x increase | Mouse | [12] |
| Cmax (µg/L) | 11.2 ± 3.5 | 49.3 ± 15.4 | 4.4x increase | Mouse | [12] | |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ~80% decrease | Mouse | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated standards.
Protocol 1: Quantitative Bioanalysis using Protein Precipitation and LC-MS/MS
This protocol describes a general procedure for the quantification of a small molecule drug in human plasma using a deuterated internal standard.
1. Materials and Reagents:
-
Analyte and deuterated internal standard reference materials
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and deuterated internal standard in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of calibration standards.
-
Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard spiking solution (acetonitrile with deuterated internal standard) to each tube.[15][16]
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[16]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-product ion transitions for both the analyte and the deuterated internal standard.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol outlines a general SPE procedure for the extraction of a basic drug from plasma.
1. Materials and Reagents:
-
Polymeric SPE cartridge (e.g., Bond Elut Plexa)
-
Methanol (reagent grade)
-
2% Ammonium (B1175870) hydroxide (B78521) in water
-
5% Methanol in water
2. SPE Procedure:
-
Sample Pretreatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide.[17]
-
Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water. Do not allow the cartridge to dry.[17]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[17]
-
Elution: Elute the analyte and internal standard with 500 µL of methanol.[17]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 3: In Vitro Metabolic Stability Assay
This protocol is used to compare the metabolic stability of a deuterated drug candidate to its non-deuterated counterpart using human liver microsomes (HLM).
1. Materials and Reagents:
-
Test compounds (deuterated and non-deuterated)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard for quenching
2. Assay Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, the test compound (final concentration ~1 µM), and HLM (final protein concentration ~0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.
-
Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) and compare the values between the deuterated and non-deuterated compounds.[12]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of deuterated standards in pharmacology.
Conclusion
Deuterated standards are a cornerstone of modern pharmacological research and development. In quantitative bioanalysis, they represent the gold standard for achieving the highest levels of accuracy and precision by effectively compensating for analytical variability. As active pharmaceutical ingredients, the strategic incorporation of deuterium can significantly improve a drug's pharmacokinetic profile, leading to enhanced therapeutic potential. A thorough understanding of the principles, experimental methodologies, and applications of deuterated standards is essential for any scientist or researcher working in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioscientia.de [bioscientia.de]
- 7. ijstr.org [ijstr.org]
- 8. LC-MS/MS for immunosuppressant therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. phenomenex.blog [phenomenex.blog]
- 14. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinichrom.com [clinichrom.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
An In-Depth Technical Guide to Understanding Isotope Effects in Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a powerful tool in drug discovery and development. This subtle modification, which adds a single neutron to the hydrogen atom, can significantly alter a drug molecule's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides a comprehensive overview of the core principles governing the behavior of deuterated compounds, with a focus on the kinetic isotope effect, metabolic switching, and the analytical techniques used to characterize these molecules.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuteration's utility in drug design lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium results in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond.
In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this metabolic reaction can be significantly slowed down.
The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the heavy isotopologue (kD):
KIE = kH / kD
A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction.[1][2] For C-H bond cleavage, primary KIEs can be substantial, with kH/kD ratios typically ranging from 2 to 8.[2] A secondary KIE occurs when the isotopic substitution is at a position adjacent to the bond being broken.[1][2] These effects are generally much smaller than primary KIEs.[1]
Impact on Pharmacokinetics: Quantitative Data
The practical consequence of the KIE in drug development is the modulation of a drug's pharmacokinetic (PK) profile. By attenuating metabolic clearance, deuteration can lead to a longer half-life, increased plasma exposure (AUC), and potentially a lower and less frequent dosing regimen.
Case Study: Deutetrabenazine vs. Tetrabenazine (B1681281)
Deutetrabenazine is the first deuterated drug to have received FDA approval and serves as a prime example of the benefits of this strategy.[3][4] It is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy (B1213986) groups in tetrabenazine significantly slows its metabolism by CYP2D6.[5]
| Pharmacokinetic Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (SD-809, 25 mg) | Fold Change |
| Active Metabolites (α+β)-HTBZ | |||
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x |
| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x |
| Half-life (t½) (hours) | 4.8 | 8.6 | ~1.8x |
| Data compiled from a study in healthy volunteers.[5] |
These data clearly demonstrate that deuteration leads to a more than two-fold increase in total drug exposure and nearly doubles the half-life of the active metabolites, with only a modest increase in the peak plasma concentration.[5] This improved pharmacokinetic profile allows for a lower daily dose and less frequent administration of deutetrabenazine compared to tetrabenazine, potentially reducing side effects associated with high peak concentrations.[6]
Deucravacitinib: A Novel Deuterated Drug
Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2) and was designed with deuterium from the outset to optimize its properties.[4][7]
| Pharmacokinetic Parameter | Deucravacitinib (6 mg, once daily in humans) |
| Tmax (hours) | 2-3 |
| Cmax (ng/mL) | 45 |
| AUC (ng·hr/mL) | 473 |
| Terminal Half-life (t½) (hours) | 8-15 |
| Data from studies in healthy subjects.[1][8] |
Metabolic Switching: An Important Consideration
While the intended consequence of deuteration is to slow metabolism at a specific site, it can also lead to a phenomenon known as metabolic switching . If a drug has multiple metabolic pathways, blocking one pathway through deuteration can shunt the metabolism towards alternative routes.[9] This can be either beneficial, for instance, by avoiding the formation of a toxic metabolite, or detrimental, if it leads to the production of a new, unforeseen metabolite with undesirable properties.
A study on deuterated doxophylline, a drug for asthma, revealed an unexpected multidirectional metabolic switch.[10] While it did not improve the overall pharmacokinetic parameters, it altered the metabolic profile and, consequently, its pharmacodynamic features in preclinical models.[10]
Experimental Protocols
A robust evaluation of deuterated compounds requires a suite of well-defined experimental protocols.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Objective: To compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled liver microsomes (human or other species)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Deuterated internal standard for LC-MS/MS analysis
-
Ice-cold acetonitrile (B52724) (quenching solution)
Procedure:
-
Preparation: Prepare working solutions of the test compounds and a microsomal suspension in phosphate buffer. The quenching solution should contain the deuterated internal standard.
-
Incubation: In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold acetonitrile quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.[11]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Compare the t½ values of the deuterated and non-deuterated compounds.[12]
LC-MS/MS Analysis of Deuterated Compounds
Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drugs and their metabolites in biological matrices.
Objective: To develop a robust method for the quantification of a deuterated drug and its non-deuterated counterpart.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Method Development:
-
Chromatographic Separation: Develop a chromatographic method that separates the analyte from matrix components. While the deuterated and non-deuterated compounds often co-elute, slight differences in retention time can sometimes be observed.[13]
-
Mass Spectrometry Detection: Optimize the mass spectrometer settings in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.[13]
-
Calibration Curve: Prepare a series of calibration standards and quality control samples to establish the linear range, accuracy, and precision of the assay.
NMR Spectroscopy for Determining Deuterium Incorporation
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position and extent of deuterium incorporation.
Objective: To verify the successful and site-specific incorporation of deuterium.
Techniques:
-
¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. By comparing the integral of the residual proton signal to that of a non-deuterated signal within the molecule or an internal standard, the percentage of deuterium incorporation can be calculated.[2]
-
²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a definitive confirmation of their presence and location in the molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum.[14][15]
General Protocol:
-
Sample Preparation: Dissolve the deuterated compound in a suitable non-deuterated NMR solvent.[15]
-
Data Acquisition: Acquire both ¹H and ²H NMR spectra.
-
Spectral Analysis: Analyze the spectra to confirm the absence of proton signals and the presence of deuterium signals at the expected chemical shifts. Quantify the level of incorporation through integration.[2]
Conclusion
The strategic use of deuterium in drug design offers a valuable approach to optimizing the pharmacokinetic and safety profiles of therapeutic candidates. A thorough understanding of the kinetic isotope effect, the potential for metabolic switching, and the application of appropriate analytical techniques are crucial for the successful development of deuterated drugs. By leveraging these principles, researchers can design more robust and effective medicines with tangible benefits for patients.
References
- 1. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. neurology.org [neurology.org]
- 6. bioscientia.de [bioscientia.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
protocol for quantification of Bictegravir in human plasma with Bictegravir-D4
An Application Note and Protocol for the Quantification of Bictegravir in Human Plasma using Bictegravir-D4 as an Internal Standard by LC-MS/MS.
Introduction
Bictegravir (BIC) is a potent, second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] It is a core component of the single-tablet regimen Biktarvy®, which is recommended as a first-line therapy for treatment-naive individuals or as a switch regimen for those who are virologically suppressed.[1][2] Accurate quantification of Bictegravir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure optimal dosing and efficacy.
This document provides a detailed protocol for the quantification of Bictegravir in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for variability during sample preparation and instrument analysis.
Principle of the Method
The analytical method involves a simple protein precipitation step to extract Bictegravir and the internal standard (this compound) from human plasma. The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode, with Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Bictegravir and its deuterated internal standard.
Materials and Reagents
-
Analytes: Bictegravir (Reference Standard), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18 MΩ·cm)
-
Biological Matrix: Drug-free, K2EDTA human plasma
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes, LC-MS/MS system (e.g., SCIEX API-5000 or equivalent)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10.0 mg of Bictegravir reference standard and dissolve it in 10.0 mL of methanol to obtain a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at -20°C or below.
-
-
Working Standard Solutions:
-
Prepare a series of Bictegravir working solutions by serially diluting the primary stock solution with a 50:50 methanol/water mixture to create concentrations for spiking calibration standards (e.g., from 100 ng/mL to 100,000 ng/mL).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards (CS):
-
Prepare a set of eight calibration standards (e.g., 10, 20, 100, 500, 1000, 5000, 8000, and 10,000 ng/mL) by spiking appropriate amounts of the Bictegravir working solutions into blank human plasma. The volume of the spiking solution should not exceed 5% of the total plasma volume.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
LLOQ QC: Lower Limit of Quantification (e.g., 10 ng/mL)
-
Low QC (LQC): Approx. 3x LLOQ (e.g., 30 ng/mL)
-
Mid QC (MQC): (e.g., 3500 ng/mL)
-
High QC (HQC): Approx. 80% of the highest calibration standard (e.g., 8000 ng/mL)
-
-
QC samples should be prepared from a separate weighing of the Bictegravir reference standard.
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add 200 µL of the Internal Standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant into a UHPLC vial.
-
Add 150 µL of 50% acetonitrile in water to the vial, cap, and vortex briefly.
-
Inject 2-5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm |
| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Total Run Time | 3.0 minutes |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Nebulizer Gas (GS1) | 55 psi |
| Drying Gas (GS2) | 60 psi |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) |
| Bictegravir | 450.2 | 289.2 | 150 |
| This compound (IS) | 454.2 | 289.2 | 150 |
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of Bictegravir to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Bictegravir in QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Table 4: Summary of Method Validation Parameters
The method should be validated according to FDA or other relevant regulatory guidelines. The table below summarizes typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 10 - 10,000 ng/mL |
| LLOQ | Signal-to-Noise Ratio > 5; Accuracy within ±20%; Precision ≤20% CV |
| Accuracy | Within ±15% of nominal value (except LLOQ) |
| Precision (CV%) | ≤ 15% (except LLOQ) |
| Extraction Recovery | Should be consistent and reproducible. Mean recovery of ~98% has been reported. |
| Matrix Effect | Should be minimal and consistent across lots of plasma. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, post-preparative). |
Visualizations
Caption: Experimental workflow for Bictegravir quantification in plasma.
Caption: Principle of stable isotope dilution for accurate quantification.
References
Application Notes and Protocols for Bictegravir Analysis using various Sample Preparation Techniques with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Bictegravir in biological matrices, primarily human plasma, using an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The protocols are designed to be used in conjunction with analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Accurate and reliable quantification of Bictegravir in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of an internal standard (IS) is essential for correcting for variations in sample preparation and instrument response. This document outlines validated and adaptable protocols for sample preparation, a critical step in the bioanalytical workflow.
General Workflow for Bictegravir Sample Preparation and Analysis
The overall process for analyzing Bictegravir in a biological matrix involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis.
Caption: General workflow for Bictegravir analysis.
Protein Precipitation (PPT)
Protein precipitation is a widely used, simple, and rapid method for the extraction of Bictegravir from plasma samples. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte and internal standard.
Experimental Protocol
Materials:
-
Blank human plasma (K2EDTA)
-
Bictegravir reference standard
-
Internal Standard (IS): Bictegravir-¹⁵N d2, Bictegravir-d5, or Dolutegravir (DTG)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Prepare stock solutions of Bictegravir and the internal standard (e.g., 1 mg/mL in DMSO or methanol).
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water).
-
Prepare a precipitating solution of acetonitrile containing the internal standard at a specified concentration (e.g., 100 ng/mL of Dolutegravir in ACN).[1]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]
-
Add 200 µL of the precipitating solution (ACN with IS) to each tube.[1] This provides a 4:1 ratio of organic solvent to plasma.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer 50 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Add 150 µL of 50% acetonitrile in water to the supernatant.
-
Vortex mix and centrifuge again at 14,000 rpm for 5 minutes at 4°C.
-
Inject an appropriate volume (e.g., 2 µL) of the final solution into the LC-MS/MS system for analysis.
Quantitative Data Summary
| Parameter | Bictegravir | Internal Standard | Reference |
| Internal Standard Used | - | Dolutegravir (DTG) | |
| Calibration Range | 1 - 10,000 ng/mL | 100 ng/mL | |
| Mean Extraction Recovery | 98.64% (Precision: 2.91%) | Not specified | |
| Intra-day Precision (%CV) | 1.12 - 4.44% | Not specified | |
| Inter-day Precision (%CV) | 1.10 - 7.52% | Not specified | |
| Intra-day Accuracy | 94.67 - 101.83% | Not specified | |
| Inter-day Accuracy | 96.82 - 99.52% | Not specified |
| Parameter | Bictegravir | Internal Standard | Reference |
| Internal Standard Used | - | Bictegravir-¹⁵N d2 | |
| Calibration Range | Not specified | Not specified | |
| Mean Extraction Recovery | Not specified | Not specified | |
| Precision & Accuracy | Not specified | Not specified |
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away. This method can lead to reduced matrix effects and improved sensitivity. The following is an adaptable protocol based on methods developed for other HIV integrase inhibitors like Raltegravir.
Experimental Protocol (Adaptable for Bictegravir)
Materials:
-
Blank human plasma (K2EDTA)
-
Bictegravir reference standard
-
Internal Standard (IS): e.g., Bictegravir-d5 or a structurally similar compound
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium formate (B1220265) or acetate (B1210297) buffer
-
Formic acid or acetic acid
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 50 mM sodium acetate buffer, pH 4.5).
-
Sample Loading:
-
Pre-treat 500 µL of plasma sample by adding 50 µL of the internal standard solution.
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC grade water to remove salts and polar impurities.
-
Wash with a second, stronger solvent to remove less polar interferences, for example, 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute Bictegravir and the internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase used for LC-MS/MS analysis.
-
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Expected Performance (Based on similar compounds)
| Parameter | Expected Value Range | Reference (for similar compounds) |
| Extraction Recovery | > 85% | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This technique can provide very clean extracts. The following protocol is adapted from methods used for other HIV integrase inhibitors.
Experimental Protocol (Adaptable for Bictegravir)
Materials:
-
Blank human plasma (K2EDTA)
-
Bictegravir reference standard
-
Internal Standard (IS): e.g., stable isotope-labeled Bictegravir
-
Extraction Solvent: e.g., a mixture of hexane (B92381) and methylene (B1212753) chloride, or methyl tert-butyl ether (MTBE)
-
Aqueous buffer (for pH adjustment if necessary)
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a clean tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of the extraction solvent (e.g., hexane:methylene chloride, 50:50 v/v).
-
Vortex vigorously for 10-15 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary (Based on Raltegravir)
| Parameter | Raltegravir | Internal Standard | Reference |
| Internal Standard Used | - | ¹³C₆-MK-0518 | |
| Calibration Range | 2 - 1000 ng/mL | Not specified | |
| Mean Extraction Recovery | 87% | Not specified | |
| Intra-day Precision (%CV) | < 3.2% | Not specified | |
| Accuracy | 94.8 - 106.8% | Not specified |
Method Comparison and Selection
The choice of sample preparation technique depends on several factors including the required sensitivity, throughput, cost, and the complexity of the sample matrix.
Caption: Comparison of sample preparation techniques.
Conclusion
The choice of sample preparation technique is a critical determinant of the quality and reliability of Bictegravir bioanalysis. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput applications. For assays requiring higher sensitivity and specificity with minimal matrix interference, Solid-Phase Extraction is a superior, albeit more complex, alternative. Liquid-Liquid Extraction also provides very clean extracts and can be a valuable option when high recovery is paramount. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific analytical needs in the study of Bictegravir. It is recommended to perform a thorough method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing clinical or research samples.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Biktarvy® Using Bictegravir-D4
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of Bictegravir-D4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the pharmacokinetic analysis of Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide). The protocols provided are based on established methodologies for the quantification of bictegravir (B606109) in human plasma.
Introduction
Biktarvy® is a fixed-dose combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of its components, including the integrase strand transfer inhibitor, bictegravir. Accurate quantification of bictegravir in biological matrices, such as human plasma, is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.
Rationale for Using this compound
Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte (bictegravir). This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively normalizing for any losses or variations.
-
Co-elution with Analyte: It co-elutes with the analyte of interest during liquid chromatography, providing the most accurate correction for matrix effects and instrument variability at the specific retention time of the analyte.
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different mass-to-charge ratio, allowing the mass spectrometer to distinguish between the analyte and the internal standard.
A validated LC-MS/MS method for the simultaneous measurement of bictegravir and other antiretrovirals in human plasma utilized stable, isotopically labeled internal standards, including a deuterated form of bictegravir (referred to as BIC-d5 in the study).[3]
Experimental Protocols
This section outlines a typical protocol for the quantification of bictegravir in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecule drugs like bictegravir from plasma samples.[4]
Materials:
-
Human plasma samples
-
Bictegravir analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).
-
In a microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Add 200 µL of acetonitrile containing the this compound internal standard (e.g., at a concentration of 100 ng/mL).[4]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm and 4°C for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant to a clean tube.
-
Add 150 µL of 50% acetonitrile in water to the supernatant.
-
Vortex the final mixture and centrifuge again under the same conditions.
-
Inject a small volume (e.g., 2 µL) of the prepared sample into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: Kinetex EVO C18, 50 × 3.0 mm, 5 µm
-
Mobile Phase: Isocratic elution with 80:20 acetonitrile:water containing 0.1% formic acid
-
Flow Rate: 0.5 mL/min to 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer is typically used for quantitative analysis.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bictegravir: m/z 450.1 → 289.1
-
This compound (or similar stable isotope): A specific transition would be determined during method development (e.g., for BIC-15N,d2, the transition is m/z 453.167 → 288.6)
-
Data Presentation: Pharmacokinetic Parameters
The following table presents pharmacokinetic data for bictegravir from a study in pregnant women, which utilized a stable isotope-labeled internal standard for quantification. While this study used BIC-15N,d2, the results are representative of what would be obtained using this compound.
| Parameter | 2nd Trimester (n=12) | 3rd Trimester (n=24) | Postpartum (n=24) |
| AUC₀₋₂₄ (µg·h/mL) | 53.4 | 51.8 | 118.0 |
| Cmax (µg/mL) | 4.3 | 4.0 | 7.9 |
| C₂₄ (µg/mL) | 1.1 | 1.0 | 2.6 |
AUC₀₋₂₄: Area under the concentration-time curve over 24 hours; Cmax: Maximum plasma concentration; C₂₄: Plasma concentration at 24 hours post-dose.
Method Validation
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: The method should demonstrate linearity over a clinically relevant concentration range. For instance, a dynamic range of 1–10,000 ng/mL has been validated for bictegravir.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15% for quality control samples, and ±20% for the lower limit of quantification).
-
Recovery: The efficiency of the extraction process should be consistent and reproducible. Mean extraction recovery for bictegravir has been reported to be around 98.64%.
-
Matrix Effect: The potential for ion suppression or enhancement from endogenous plasma components should be evaluated.
-
Stability: The stability of bictegravir in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Signaling Pathways and Logical Relationships
The use of an internal standard in pharmacokinetic analysis is based on a logical relationship that ensures accurate quantification.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the quantification of bictegravir in human plasma. This is essential for conducting high-quality pharmacokinetic studies of Biktarvy®, supporting drug development, and ensuring optimal therapeutic outcomes for individuals with HIV. The protocols and data presented here serve as a comprehensive guide for researchers in this field.
References
- 1. A study of the pharmacokinetics, safety, and efficacy of bictegravir/emtricitabine/tenofovir alafenamide in virologically suppressed pregnant women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. askgileadmedical.com [askgileadmedical.com]
- 4. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Bictegravir Concentration in Cerebrospinal Fluid using an Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bictegravir (B606109) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Assessing its penetration into the central nervous system (CNS) is crucial for understanding its efficacy in treating or preventing HIV-associated neurological disorders. The cerebrospinal fluid (CSF) serves as a vital proxy for determining drug concentrations in the CNS. This document provides a detailed protocol for the quantification of Bictegravir in human CSF using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing a stable isotope-labeled internal standard, such as Bictegravir-D4, for accurate quantification.
Principle of the Method
The use of a stable isotope-labeled internal standard (SIL-IS), in this case, this compound, is critical for accurate quantification in complex biological matrices like CSF. This compound is chemically identical to Bictegravir but has a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. This allows it to be distinguished from the analyte by the mass spectrometer. The SIL-IS is added to the CSF sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.
Caption: Experimental workflow for Bictegravir quantification in CSF.
Experimental Protocol
This protocol is based on established LC-MS/MS methods for the determination of Bictegravir in biological fluids.[1][2]
1. Materials and Reagents
-
Bictegravir analytical standard
-
This compound (or other stable isotope-labeled Bictegravir, e.g., Bictegravir-15N d2) as an internal standard (IS)[1][3]
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human cerebrospinal fluid (drug-free) for calibration standards and quality controls
-
Microcentrifuge tubes
-
Pipettes and tips
2. Instrumentation
-
A validated UHPLC (Ultra-High-Performance Liquid Chromatography) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of Bictegravir and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Bictegravir stock solution to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.[2]
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human CSF with the appropriate working solutions to create a calibration curve (e.g., 0.1 to 100 ng/mL) and at least three levels of QCs (low, medium, and high).
4. Sample Preparation
-
To 50 µL of CSF sample (calibration standard, QC, or unknown sample), add 150 µL of the internal standard working solution (this compound in acetonitrile).[2] This step also serves to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Chromatographic Separation
-
Column: A reverse-phase C18 column (e.g., Acquity® UPLC® BEH™ C18, 2.1 × 100 mm, 1.7 µm) is suitable.[1]
-
Mobile Phase: An isocratic mobile phase of 20:80 (v/v) water/acetonitrile with 0.1% formic acid can be used.[1][2]
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (or similar IS): The precursor ion will be higher by the mass of the incorporated isotopes (e.g., m/z 454.2), while the product ion may remain the same (e.g., m/z 289.2). Note: The exact m/z values for the deuterated internal standard should be confirmed based on the certificate of analysis. For a Bictegravir-15N d2 internal standard, the transition is m/z 453.2 → 289.2.[1][3]
-
6. Data Analysis
-
Integrate the peak areas for both Bictegravir and the internal standard (this compound).
-
Calculate the peak area ratio of Bictegravir to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Bictegravir in the unknown CSF samples by interpolating their peak area ratios from the calibration curve.
Caption: Logic of using a stable isotope-labeled internal standard.
Summary of Bictegravir Concentrations in Cerebrospinal Fluid
The following table summarizes findings from various studies that have measured Bictegravir concentrations in the CSF of HIV-infected individuals.
| Study Population | Number of Patients | Total Bictegravir in CSF (ng/mL) | Unbound Bictegravir in CSF (ng/mL) | CSF to Plasma Ratio (Total) | Reference |
| Asymptomatic, virologically suppressed patients | 15 | 6.9 (median, IQR: 4.8-10.9) | 2.48 (median, IQR: 1.6-3.7) | 0.003 (median, IQR: 0.002-0.004) | [4][5] |
| Patients with HIV-related CNS impairment | 24 | 11.8 (median, range: 0.5-44.9) | 4.4 (median, range: 1.6-9.6) | Not Reported | [6] |
IQR: Interquartile Range
In a study involving 15 asymptomatic, virologically suppressed patients, the median total and unbound concentrations of Bictegravir in the CSF were 6.9 ng/mL and 2.48 ng/mL, respectively.[4] Another study with 24 patients having HIV-related CNS impairment reported a median unbound Bictegravir concentration in the CSF of 4.4 ng/mL.[7][8][9][10] Both total and unbound Bictegravir concentrations in the CSF were found to be above the half-maximal effective concentration (EC50) value in all patients in the first study.[4][5] It has also been noted that factors such as age and total plasma concentration can positively influence the CSF concentration of unbound Bictegravir.[7][8]
Conclusion
The described LC-MS/MS method using a stable isotope-labeled internal standard provides a robust, sensitive, and accurate means to quantify Bictegravir in cerebrospinal fluid. This methodology is essential for pharmacokinetic and pharmacodynamic studies aimed at understanding the role of Bictegravir in the central nervous system and optimizing HIV treatment strategies. The data from clinical studies indicate that Bictegravir penetrates the CSF at concentrations that are considered to be effective against HIV.
References
- 1. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurement-of-total-and-unbound-bictegravir-concentrations-in-plasma-and-cerebrospinal-fluid-by-uhplc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 4. Total and Unbound Bictegravir Concentrations and Viral Suppression in Cerebrospinal Fluid of Human Immunodeficiency Virus-Infected Patients (Spanish HIV/AIDS Research Network, PreEC/RIS 56) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. For HCP's | Biktarvy® (BIC/FTC/TAF) Central Nervous System Penetration [askgileadmedical.com]
- 6. eatg.org [eatg.org]
- 7. researchgate.net [researchgate.net]
- 8. Cerebrospinal fluid exposure to bictegravir/emtricitabine/tenofovir in HIV-1-infected patients with CNS impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cerebrospinal-fluid-exposure-to-bictegravir-emtricitabine-tenofovir-in-hiv-1-infected-patients-with-cns-impairment - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Bictegravir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bictegravir (B606109) (BIC) is a potent, once-daily integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Accurate and sensitive quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for this purpose. This application note describes a robust and sensitive method for the analysis of Bictegravir using LC-HRMS.
Principle of the Method
This method utilizes liquid chromatography to separate Bictegravir from endogenous matrix components, followed by detection using a high-resolution mass spectrometer. The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects.[1] Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for Bictegravir analysis, which are indicative of the performance achievable with LC-HRMS.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Dynamic Range | 1–10,000 ng/mL | [1][8] |
| 2–500 ng/mL | ||
| Correlation Coefficient (r²) | ≥0.9991 | [1][8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| 2 ng/mL |
Table 2: Precision and Accuracy
| Parameter | Value | Reference |
| Intra-run Precision (CV%) | 1.12–4.44% | [1] |
| Inter-assay Precision (CV%) | 1.10–7.52% | [1] |
| Intra-run Accuracy | 94.67–101.83% | [1] |
| Inter-assay Accuracy | 96.82–99.52% | [1] |
Table 3: Recovery
| Parameter | Value | Reference |
| Mean Extraction Recovery | 98.64% | [1][8] |
| Precision of Recovery (CV%) | 2.91% | [1][8] |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is adapted from validated LC-MS/MS methods for the analysis of Bictegravir in human plasma.[1]
-
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Dolutegravir (DTG) at 100 ng/mL in ACN[1] or Naproxen at 1 µg/mL)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.[1][8]
-
Add 200 µL of acetonitrile containing the internal standard.[1]
-
Vortex the mixture for 5 minutes to precipitate proteins.[1]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]
-
Transfer 50 µL of the clear supernatant to a clean tube.
-
Add 150 µL of 50% acetonitrile in water.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
-
2. Liquid Chromatography Conditions
The following are typical LC conditions for the separation of Bictegravir.
-
Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: Kinetex EVO C18, 50 × 3.0 mm, 5 µm[1][8] or equivalent.
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.[1]
-
Total Run Time: Approximately 3-7 minutes.[9]
3. High-Resolution Mass Spectrometry Conditions
These parameters can be adapted for specific HRMS instruments (e.g., Q Exactive Orbitrap or a Q-TOF).
-
Instrument: A high-resolution mass spectrometer capable of full scan and data-dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF) acquisition.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1]
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates:
-
Cone Gas: 100 L/hr.
-
Desolvation Gas: 650 L/hr.
-
-
Acquisition Mode:
-
Full Scan (MS1):
-
Resolution: ≥ 70,000 FWHM.
-
Scan Range: m/z 100-600.
-
Mass accuracy: < 5 ppm.[6]
-
-
Data-Dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF):
-
Resolution: ≥ 17,500 FWHM.
-
Collision Energy: Optimized for the specific instrument; for Bictegravir, a starting collision energy of 25 eV can be used.
-
-
-
Target Ions:
Visualizations
Caption: Experimental workflow for Bictegravir analysis.
Conclusion
The described LC-HRMS method provides a sensitive, selective, and robust approach for the quantification of Bictegravir in biological matrices. The high-resolution capabilities of the mass spectrometer ensure data of the highest quality, suitable for demanding applications in clinical and pharmaceutical research. The straightforward sample preparation and rapid analysis time make this method amenable to high-throughput environments.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]
- 7. Study on the hydrolytic degradation behaviour of bictegravir by LC-PDA-Q/TOF-MS/MS NMR and in silico toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, validation and clinical implementation of a HPLC-MS/MS method for the simultaneous quantification of bictegravir, emtricitabine, doravirine, cabotegravir, lenacapavir, fostemsavir, tenofovir alafenamide and the corresponding metabolites temsavir and tenofovir, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development and Validation of a Bioanalytical Method for Bictegravir in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bictegravir (B606109) (BIC) is a potent, once-daily integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] Accurate and reliable quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bictegravir in human plasma, adhering to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[2][3][4]
The described method is highly sensitive and specific, employing a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach ensures high throughput and robust performance for the analysis of clinical and non-clinical samples.
Materials and Methods
Chemicals and Reagents
-
Bictegravir reference standard (purity ≥98.5%)
-
Bictegravir stable isotopically labeled internal standard (IS), e.g., Bictegravir-d5 or BIC-15N,d2
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (Type I)
-
Human plasma (K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm or Zorbax XDB C18, 2.1 x 50 mm, 5µm)[5][6]
-
Microcentrifuge
-
Calibrated pipettes
-
Vortex mixer
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Bictegravir and the internal standard (IS) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Bictegravir stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the Bictegravir working standard solutions into blank human plasma to prepare calibration standards (CS) at a minimum of six concentration levels.
-
Similarly, prepare quality control (QC) samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low Quality Control (LQC)
-
Medium Quality Control (MQC)
-
High Quality Control (HQC)
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (e.g., 150 µL of 100 ng/mL IS in acetonitrile).[6]
-
Vortex the mixture for approximately 30 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm[6] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic with 80% B[6] or a gradient program |
| Flow Rate | 0.250 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 15°C[7] |
| Run Time | Approximately 3-5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Bictegravir) | m/z 450.1 → 289.1[5][6] |
| MRM Transition (Internal Standard) | e.g., m/z 420.1 → 277.1 (example IS)[6] |
| Ion Spray Voltage | 5500 V[6] |
| Source Temperature | 550°C[6] |
| Nebulizer Gas (GS1) | 55 psi[6] |
| Drying Gas (GS2) | 60 psi[6] |
Method Validation
The bioanalytical method should be validated according to FDA and/or ICH M10 guidelines.[3][4] The key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Linearity | The relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.99. A minimum of 6 non-zero standards. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible at different concentrations. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The matrix factor should be consistent and reproducible. The %CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Data Presentation
The following tables present representative quantitative data from published validated methods for Bictegravir.
Table 4: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Bictegravir | 2 - 500[5] | 2 | ≥0.999[5] |
| Bictegravir | 20 - 20,000[7][8] | 20 | >0.994[7] |
Table 5: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 2 | 95.0 - 105.0 | ≤ 10.0 | 97.0 - 103.0 | ≤ 8.0 |
| LQC | 60 | 98.0 - 102.0 | ≤ 5.0 | 99.0 - 101.0 | ≤ 6.0 |
| MQC | 250 | 97.0 - 103.0 | ≤ 4.0 | 98.0 - 102.0 | ≤ 5.0 |
| HQC | 400 | 98.0 - 101.0 | ≤ 3.0 | 99.0 - 101.0 | ≤ 4.0 |
| (Data are representative and may vary between laboratories) |
Table 6: Stability Data
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 48 hours[6] | Stable |
| Freeze-Thaw Cycles | 3 cycles[6] | Stable |
| Long-term (-80°C) | 62 days[6] | Stable |
| Post-preparative (Autosampler) | 49 hours at 4°C[6] | Stable |
Visualizations
Caption: Experimental workflow for Bictegravir analysis.
Caption: Key parameters for method validation.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of Bictegravir in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a regulated bioanalytical laboratory. The validation parameters presented demonstrate that the method is accurate, precise, and specific, meeting the stringent requirements for supporting clinical and non-clinical studies. This application note and protocol serve as a comprehensive guide for researchers and scientists involved in the development and validation of bioanalytical methods for Bictegravir.
References
- 1. researchgate.net [researchgate.net]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ijper.org [ijper.org]
- 6. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
Application Note: Quantification of Bictegravir in Tissue Samples using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Understanding the distribution of Bictegravir in various tissues is crucial for assessing its efficacy at viral reservoirs and for preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note provides a detailed protocol for the quantification of Bictegravir in tissue samples using a highly sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as a deuterated form of Bictegravir, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing.
Principle
This method involves the homogenization of tissue samples followed by protein precipitation to extract Bictegravir and the deuterated internal standard. The extracted analytes are then separated by reversed-phase UHPLC and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Bictegravir to its deuterated internal standard against a calibration curve prepared in a surrogate matrix.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method for the analysis of Bictegravir in various tissue homogenates.
Table 1: LC-MS/MS Method Parameters for Bictegravir Quantification
| Parameter | Value |
| Compound | Bictegravir |
| Precursor Ion (m/z) | 450.1 |
| Product Ion (m/z) | 289.1 |
| Internal Standard | Bictegravir-d5 |
| Precursor Ion (m/z) | 455.1 |
| Product Ion (m/z) | 294.1 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Note: The exact mass transitions for the deuterated standard may vary depending on the specific labeled positions.
Table 2: Method Validation Summary for Bictegravir in Human Tissue Homogenates [1]
| Tissue Type | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Rectal | 0.05 - 50 | 0.05 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| Vaginal | 0.05 - 50 | 0.05 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| Cervical | 0.05 - 50 | 0.05 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
Table 3: Reported Bictegravir Concentrations in Human Tissues
| Tissue Type | Mean Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio (%) |
| Rectal Tissue | 74.1 ng/g | 2.6 |
| Cervicovaginal Fluid | 61.6 ng/mL | 2.8 |
| Seminal Plasma | 65.5 ng/mL | 2.7 |
Experimental Protocols
This section provides a detailed methodology for the quantification of Bictegravir in tissue samples.
Materials and Reagents
-
Bictegravir analytical standard
-
Deuterated Bictegravir internal standard (e.g., Bictegravir-d5)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Blank tissue of the desired type for matrix-matched calibration standards and quality controls
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
Equipment
-
Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical balance
-
Vortex mixer
-
Pipettes and general laboratory consumables
Sample Preparation
-
Tissue Weighing and Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).
-
Add a pre-determined volume of cold PBS (e.g., 4 volumes of PBS to 1 part tissue weight, w/v) to the tissue in a homogenization tube.
-
Homogenize the tissue on ice until a uniform suspension is achieved. The specific homogenization parameters (speed, duration) should be optimized for each tissue type.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare stock solutions of Bictegravir and the deuterated internal standard in a suitable organic solvent (e.g., DMSO or methanol).
-
Create a series of working standard solutions by serially diluting the Bictegravir stock solution.
-
Spike the appropriate volume of the working standard solutions into blank tissue homogenate to create calibration standards at the desired concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Protein Precipitation:
-
To an aliquot of the tissue homogenate sample, calibration standard, or QC (e.g., 100 µL), add the deuterated internal standard solution.
-
Add a sufficient volume of cold protein precipitation solution (e.g., 3 volumes of acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Final Sample Preparation:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, or perform a direct injection if the solvent is compatible with the mobile phase.
-
Reconstitute the dried extract in the mobile phase starting conditions.
-
Vortex and centrifuge the reconstituted samples before transferring to autosampler vials for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
-
UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Bictegravir, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions for Bictegravir and the deuterated internal standard as listed in Table 1.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Bictegravir quantification in tissue.
Bictegravir Metabolic Pathway
Caption: Simplified metabolic pathway of Bictegravir.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Bictegravir-D4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal intensity for Bictegravir-D4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Bictegravir (B606109) and a potential deuterated internal standard?
For Bictegravir, the protonated molecule [M+H]⁺ is observed at m/z 450.1. A common product ion for quantification in tandem mass spectrometry (MS/MS) is m/z 289.1.[1][2][3] For a deuterated internal standard like this compound, the precursor ion would be expected at m/z 454.1. The product ion would likely remain the same at m/z 289.1, as the deuterium (B1214612) labels are typically on a part of the molecule that is not lost during fragmentation. Another publication used a Bictegravir-15N d2 internal standard with a transition of m/z 453.2 → 289.2.[4]
Q2: My this compound signal is low. What are the most common causes?
Poor signal intensity of a deuterated internal standard can stem from several factors:
-
Matrix Effects: Ion suppression is a primary cause, where components in the biological matrix (like plasma or urine) co-elute with the internal standard and interfere with its ionization.[5]
-
Suboptimal LC-MS Parameters: Incorrect settings for the ion source, collision energy, or mobile phase composition can lead to inefficient ionization and fragmentation.
-
Standard Quality and Stability: Degradation of the this compound standard due to improper storage or handling, or low chemical/isotopic purity can result in a weaker signal. Bictegravir has been shown to be stable in plasma for at least 48 hours at room temperature and for 62 days at -80°C.
-
Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with protons from the solvent, especially if they are in labile positions on the molecule.
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.
Q3: How can I determine if matrix effects are responsible for the low signal of this compound?
A post-extraction spike analysis is a standard method to evaluate matrix effects. This involves comparing the signal response of this compound in a clean solvent (neat solution) to its response when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
If you suspect matrix effects are suppressing the this compound signal, follow these steps:
-
Perform a Post-Extraction Spike Analysis: This experiment will help confirm if ion suppression is occurring.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This can involve:
-
Changing the analytical column (e.g., using a different chemistry or particle size).
-
Modifying the mobile phase composition or gradient profile.
-
-
Improve Sample Preparation: Enhance the clean-up process to remove more matrix components. This could involve:
-
Using a more effective protein precipitation agent.
-
Employing solid-phase extraction (SPE) for a more thorough clean-up.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Evaluation
Objective: To determine if the sample matrix is suppressing the ionization of this compound.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Mobile phase or a clean solvent mixture
-
LC-MS/MS system
Procedure:
-
Prepare Sample Set A (Neat Solution):
-
Spike a known amount of this compound stock solution into the mobile phase or a clean solvent mixture to achieve the working concentration used in your assay.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Take a volume of the blank biological matrix equivalent to your sample volume.
-
Perform the same extraction procedure used for your study samples (e.g., protein precipitation).
-
After the final extraction step, spike the extracted blank matrix with the same amount of this compound as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Compare the peak area of this compound in Set A and Set B.
-
Interpretation of Results:
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the signal. |
Optimized LC-MS/MS Parameters for Bictegravir Analysis
The following table summarizes typical LC-MS/MS parameters used for the analysis of Bictegravir, which can serve as a starting point for method optimization.
| Parameter | Published Method 1 | Published Method 2 | Published Method 3 |
| LC Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm | Not Specified |
| Mobile Phase | Isocratic: 80:20 acetonitrile:water with 0.1% formic acid | Isocratic: 80:20 acetonitrile:water with 0.1% formic acid | Isocratic: 70:30 acetonitrile:0.1% formic acid |
| Flow Rate | 0.250 mL/min | Not Specified | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 450.1 | 450.2 | Not Specified |
| Product Ion (m/z) | 289.1 | 289.2 / 145.4 | Not Specified |
| Internal Standard | Dolutegravir (DTG) | Bictegravir-15N d2 | Naproxen (NPX) |
| IS Precursor Ion (m/z) | 420.1 | 453.2 | Not Specified |
| IS Product Ion (m/z) | 277.1 | 289.2 | Not Specified |
| Source Temp. | 550°C | Not Specified | Not Specified |
| Ion Spray Voltage | 5500 V | Not Specified | Not Specified |
Visual Troubleshooting Guides
Caption: A step-by-step workflow for troubleshooting poor this compound signal intensity.
Caption: Logical relationships between potential causes of poor signal and corrective actions.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
addressing matrix effects in Bictegravir quantification
Welcome to the technical support center for the bioanalysis of Bictegravir (B606109). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to matrix effects during the quantification of Bictegravir in biological samples.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant signal suppression in my Bictegravir LC-MS/MS assay. What are the likely causes?
A1: Signal suppression in LC-MS/MS analysis, particularly with electrospray ionization (ESI), is a common manifestation of matrix effects. When analyzing biological samples like plasma, endogenous components can co-elute with Bictegravir and interfere with the ionization process. The most notorious culprits are phospholipids (B1166683) from cell membranes.[1][2] These molecules are often co-extracted with the analyte and can suppress the analyte's signal by competing for ionization, ultimately leading to reduced sensitivity and inaccurate quantification.[1][2][3] Simple sample preparation methods like direct protein precipitation are often associated with significant matrix effects because they are less effective at removing these interfering compounds.[3][4][5]
Q2: How can I quantitatively assess the magnitude of matrix effects in my assay?
A2: A quantitative assessment is crucial for validating your method and is required by regulatory bodies. The standard approach is to calculate the Matrix Factor (MF) using a post-extraction spike analysis.[6] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.
The process involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a clean, neat solution.
-
Matrix Factor (MF) = (Peak Response of Analyte in Extracted Blank Matrix) / (Peak Response of Analyte in Neat Solution)
For robust validation, this should be tested using multiple lots of blank matrix from different sources.
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7] A SIL-IS, such as Bictegravir-¹⁵N d₂ or Bictegravir-d₅, is chemically and structurally almost identical to Bictegravir and will co-elute with it.[8][9] Consequently, it experiences the same degree of ion suppression or enhancement.[7] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by the matrix effect is normalized, leading to significantly more accurate and precise results.[6]
Q4: My lab uses protein precipitation for sample preparation. How can I improve my results without completely changing the method?
A4: While protein precipitation (PPT) is fast, it often leaves behind phospholipids.[3] To improve cleanup without abandoning the workflow, consider using specialized phospholipid removal (PLR) plates or cartridges.[1][5][10] These products typically combine a simple protein precipitation step with a sorbent (like zirconia-coated particles) that selectively retains phospholipids while allowing the analyte to pass through.[10] This approach can remove over 99% of phospholipids, significantly improving assay sensitivity, robustness, and column lifetime, with a protocol that is nearly as simple as standard PPT.[1]
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in Bictegravir quantification.
This guide will help you troubleshoot and mitigate matrix effects, a common cause of poor assay performance.
Step 1: Assess Your Sample Preparation
The first step in addressing matrix effects is to evaluate the cleanliness of your sample extract. Different preparation techniques offer varying levels of matrix component removal.
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Phospholipid Removal | Analyte Recovery | Throughput | Key Consideration |
| Protein Precipitation (PPT) | Low | High | High | Fast and simple, but often results in significant matrix effects.[3][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate | More effective cleanup than PPT, but can be labor-intensive and may have lower recovery for polar analytes.[11] |
| Solid-Phase Extraction (SPE) | High | High | Moderate | Provides excellent sample cleanup but requires method development and is lower throughput.[6][11] |
| Phospholipid Removal (PLR) | Very High (>99%) | High (>90%) | High | Combines the speed of PPT with the cleanup efficiency of more complex methods.[1][10] |
Step 2: Implement an Optimized Protocol
If your current method is insufficient, consider adopting a more robust sample preparation protocol. Below is a detailed protocol for a standard protein precipitation, often used as a baseline method for Bictegravir analysis.
Experimental Protocol: Protein Precipitation for Bictegravir Quantification
This protocol is adapted from established methods for Bictegravir analysis in human plasma.[8][12][13]
Materials:
-
Human plasma (K₂EDTA)
-
Bictegravir reference standard
-
Bictegravir-d₅ (or other suitable SIL-IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
Procedure:
-
Prepare Internal Standard (IS) Spiking Solution: Prepare a working solution of Bictegravir-d₅ in acetonitrile at an appropriate concentration (e.g., 150 ng/mL).[9]
-
Sample Aliquoting: Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[12]
-
Protein Precipitation: Add 200 µL of the acetonitrile containing the internal standard to the 50 µL plasma sample.[12] The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.
-
Vortexing: Vortex the samples vigorously for 5 minutes to ensure complete mixing and protein denaturation.[12]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Some methods may include a dilution step here, such as adding 150 µL of 50% acetonitrile to 50 µL of supernatant, to further reduce matrix concentration.[12]
-
Injection: Inject the prepared sample into the LC-MS/MS system. A typical injection volume is 2 µL.[12]
Visualizations
The following diagrams illustrate key workflows for troubleshooting and managing matrix effects during Bictegravir quantification.
Caption: A decision-making workflow for troubleshooting matrix effects in bioanalysis.
Caption: Comparison of three common sample preparation workflows for bioanalysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. biotage.com [biotage.com]
- 12. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Bictegravir-D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Bictegravir (B606109) using its deuterated internal standard, Bictegravir-D4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Bictegravir and this compound?
A1: For sensitive and specific quantification, the following multiple reaction monitoring (MRM) transitions are recommended. These are based on the common fragmentation patterns observed for Bictegravir.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Bictegravir | 450.1 | 289.1 | Positive |
| This compound | 454.1 | 293.1 | Positive |
Q2: What are the typical chromatographic conditions for the analysis of Bictegravir?
A2: A reverse-phase chromatographic method is typically employed for the separation of Bictegravir. Below are commonly used starting conditions that can be further optimized for your specific application.[1]
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B and ramp up to elute Bictegravir. A typical gradient might be 10-90% B over a few minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
Q3: What is the most common sample preparation technique for Bictegravir analysis in biological matrices?
A3: Protein precipitation is a widely used and effective method for extracting Bictegravir from plasma and other biological matrices.[1] This technique is simple, fast, and provides good recovery. Acetonitrile is a common precipitation solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Bictegravir with this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of your results. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a column with a different stationary phase chemistry. |
| Column contamination or degradation. | - Flush the column with a strong solvent.- Replace the column if the issue persists. | |
| Peak Fronting | Sample overload. | - Dilute the sample or reduce the injection volume. |
| Sample solvent stronger than the initial mobile phase. | - Reconstitute the sample in a solvent similar in strength to the initial mobile phase. | |
| Split Peaks | Partially blocked column frit. | - Reverse-flush the column (if recommended by the manufacturer).- Replace the column frit or the entire column. |
| Injector issue. | - Inspect and clean the injector needle and seat. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.
| Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement (Matrix Effects) | Co-eluting endogenous components from the biological matrix are interfering with the ionization of the analyte. |
| Suboptimal Mass Spectrometer Parameters | The cone voltage and collision energy are not optimized for Bictegravir and this compound. |
| Inefficient Ionization | The mobile phase composition is not conducive to efficient ionization. |
Issue 3: Inaccurate Quantification with this compound
Even with a deuterated internal standard, inaccuracies can occur.
| Potential Cause | Recommended Solution |
| Crosstalk between Analyte and Internal Standard | The product ion of this compound is the same as a fragment of Bictegravir, or vice-versa. |
| Isotopic Contribution | The unlabeled Bictegravir standard contains a natural abundance of isotopes that contribute to the signal of this compound, or the this compound standard contains some unlabeled Bictegravir. |
| Differential Matrix Effects | Although structurally similar, the analyte and internal standard may experience slightly different matrix effects, leading to biased results. |
| Isotopic Exchange | Deuterium atoms on the internal standard exchange with protons from the solvent or matrix. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
This protocol helps to quantify the extent of ion suppression or enhancement for Bictegravir and this compound.
1. Prepare Three Sets of Samples:
- Set 1 (Neat Solution): Prepare a solution of Bictegravir and this compound in a clean solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., mid-range of the calibration curve).
- Set 2 (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted blank matrix with Bictegravir and this compound to the same final concentration as in Set 1.
- Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with Bictegravir and this compound to the same final concentration as in Set 1 before performing the sample preparation procedure.
2. Analyze the Samples:
- Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Bictegravir and this compound.
3. Calculate Matrix Effect, Recovery, and Process Efficiency:
- Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
- Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100
- Process Efficiency (%) = (Peak Area in Set 3 / Peak Area in Set 1) x 100
A matrix effect value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Protocol 2: Optimization of Cone Voltage and Collision Energy
This protocol is for determining the optimal MS parameters for maximum signal intensity.
1. Prepare a Standard Solution:
- Prepare a solution of Bictegravir (or this compound) in the mobile phase at a concentration that will give a stable and reasonably high signal (e.g., 100 ng/mL).
2. Infuse the Solution:
- Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
3. Optimize Cone Voltage:
- Set the mass spectrometer to monitor the precursor ion of your analyte.
- Vary the cone voltage (or equivalent parameter, e.g., fragmentor voltage) across a range (e.g., 10-100 V in 5 V increments) and record the signal intensity at each step.
- Plot the signal intensity versus the cone voltage to determine the optimal value that gives the highest intensity.
4. Optimize Collision Energy:
- Set the cone voltage to its optimal value.
- Set the mass spectrometer to monitor the desired product ion.
- Vary the collision energy across a range (e.g., 5-50 eV in 2 eV increments) and record the signal intensity at each step.
- Plot the signal intensity versus the collision energy to find the optimal value that produces the most intense product ion signal.
5. Repeat for Each Analyte and Transition:
- Repeat this process for both Bictegravir and this compound and for each MRM transition you plan to use.
Visualizations
References
resolving chromatographic peak tailing for Bictegravir and its internal standard
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Bictegravir and its internal standard, focusing on resolving peak tailing to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Bictegravir and its internal standard in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like Bictegravir is the interaction between the analyte and ionized silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][2][3] These interactions lead to secondary retention mechanisms, causing the peak to tail.
Q2: What is a suitable internal standard for the quantification of Bictegravir?
A2: A stable isotopically labeled internal standard, such as Bictegravir-d5, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in instrument response.[4] Other internal standards like Naproxen have also been reported in some methods.[5]
Q3: How does the mobile phase pH affect the peak shape of Bictegravir?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like Bictegravir. Operating at a pH close to the analyte's pKa can result in a mix of ionized and unionized forms, leading to peak distortion and tailing. For basic compounds, lowering the mobile phase pH (e.g., to around 3.0) can protonate the residual silanol groups on the stationary phase, minimizing secondary interactions and improving peak symmetry.
Q4: Can column choice impact peak tailing for Bictegravir analysis?
A4: Yes, the choice of HPLC column is crucial. Using modern, high-purity silica (B1680970) columns with end-capping can significantly reduce peak tailing. End-capping chemically derivatizes the accessible silanol groups, making them less available for secondary interactions with basic analytes. Columns specifically designed for the analysis of basic compounds, such as those with polar-embedded or charged surface hybrid technologies, can also provide improved peak shapes.
Troubleshooting Guides
Issue: Peak Tailing Observed for Both Bictegravir and its Internal Standard
This guide provides a systematic approach to troubleshooting peak tailing when it affects both the analyte and the internal standard.
Troubleshooting Workflow:
References
Technical Support Center: Minimizing Ion Suppression of Bictegravir-D4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression of Bictegravir-D4 in biological matrices during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent this compound Signal Intensity
-
Question: My this compound (and analyte) signal is significantly lower than expected or varies inconsistently between samples. Could this be ion suppression?
-
Answer: Yes, low or inconsistent signal intensity is a classic symptom of ion suppression.[1][2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to a reduced signal.[2][3][4]
Troubleshooting Steps:
-
Assess Matrix Effect: The first step is to confirm and quantify the extent of ion suppression. A common method is the post-extraction spike analysis.[5][6]
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. While protein precipitation is a common and rapid technique, it may not be sufficient to eliminate all sources of ion suppression, particularly phospholipids.[1][7][8] Consider more rigorous cleanup methods.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of major ion suppression.
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]
Issue 2: Poor Reproducibility in Quality Control (QC) Samples
-
Question: I am observing poor reproducibility and high variability in my QC samples for the Bictegravir assay. What could be the cause?
-
Answer: Inconsistent results in QC samples often point to variable matrix effects between different lots of biological matrix.[4] While this compound as a stable isotope-labeled internal standard (SIL-IS) is designed to compensate for such variability, significant and differing levels of suppression can still impact assay performance.
Troubleshooting Steps:
-
Evaluate Matrix from Different Sources: Perform the post-extraction spike analysis using at least six different lots of the biological matrix to assess the variability of the matrix effect.
-
Enhance Sample Cleanup: A more robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will provide a cleaner extract and minimize sample-to-sample variability in matrix components.[1][3][8][9]
-
Optimize Chromatography: Further optimization of the chromatographic method can help to separate this compound from a broader range of potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte (and its internal standard) caused by co-eluting components from the sample matrix.[1][3][4] This is a significant concern in LC-MS/MS bioanalysis as it can lead to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility.[2][6] Although this compound is a SIL-IS designed to mimic and compensate for the behavior of the analyte, severe ion suppression can still compromise the assay's performance.
Q2: What are the primary causes of ion suppression in biological matrices like plasma?
A2: The most common sources of ion suppression in plasma are phospholipids, salts, and proteins that may remain after sample preparation.[1][6] Electrospray ionization (ESI), a common ionization technique for molecules like Bictegravir, is particularly susceptible to these interferences as they can compete for ionization or affect the desolvation process in the ion source.[8][9][10]
Q3: How does a stable isotope-labeled internal standard like this compound help with ion suppression?
A3: A SIL-IS, such as this compound, is considered the gold standard for internal standards in quantitative LC-MS/MS.[2][4] Because it has nearly identical physicochemical properties to the unlabeled analyte (Bictegravir), it co-elutes and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.
Q4: What are the best sample preparation techniques to minimize ion suppression for this compound?
A4: The choice of sample preparation is crucial. While simpler methods like protein precipitation (PPT) are fast, they may result in significant matrix effects.[7] For more effective removal of interfering components, consider the following:
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup, leading to a cleaner extract and reduced ion suppression.
-
Liquid-Liquid Extraction (LLE): Can also provide cleaner extracts than PPT.[2]
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Sample dilution is a straightforward approach to reduce the concentration of matrix components that cause ion suppression.[4] However, this also dilutes your analyte and this compound. This strategy is only viable if the resulting concentrations are still well above the lower limit of quantification (LLOQ) of your assay.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression
This experiment helps to qualitatively identify the retention times where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Bictegravir standard solution (at a concentration representative of mid-level calibrators)
-
Extracted blank biological matrix (prepared using your current sample preparation method)
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump containing the Bictegravir solution to the other inlet. Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
Analyte Infusion: Begin infusing the Bictegravir solution at a low, constant flow rate (e.g., 10-20 µL/min) directly into the MS. This should produce a stable signal for Bictegravir.
-
Blank Matrix Injection: Inject a sample of the extracted blank biological matrix onto the LC column and run your chromatographic method.
-
Data Analysis: Monitor the Bictegravir signal. Any dips or decreases in the signal intensity indicate regions where matrix components are eluting and causing ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Analysis
This protocol quantifies the extent of ion suppression.
Materials:
-
Blank biological matrix from at least six different sources
-
Bictegravir and this compound standard solutions
-
Your established sample preparation and LC-MS/MS method
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Neat Solution): Spike Bictegravir and this compound into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Analyte in Extracted Matrix): Extract blank biological matrix from each of the six sources using your sample preparation method. Spike Bictegravir and this compound into the final extracted samples at the same low and high QC concentrations as Set A.
-
-
Analyze and Calculate Matrix Factor:
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each source of matrix:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The variability between the different matrix sources can be assessed by the coefficient of variation (CV%) of the MFs.
-
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation techniques in minimizing ion suppression. The values are illustrative and should be confirmed experimentally.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Factor (MF) | Relative Standard Deviation of MF (%) | Throughput |
| Protein Precipitation (PPT) | >90% | 0.6 - 1.1 | <15% | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 0.8 - 1.1 | <10% | Medium |
| Solid-Phase Extraction (SPE) | >85% | 0.9 - 1.1 | <5% | Low-Medium |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of common sample preparation techniques.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with isotopic interference in Bictegravir analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the bioanalysis of Bictegravir.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Bictegravir LC-MS/MS analysis?
A1: Isotopic interference occurs when the mass spectrometer incorrectly measures the signal of the stable isotope-labeled internal standard (SIL-IS), such as Bictegravir-d5, due to a contribution from the unlabeled analyte, Bictegravir. This happens because naturally abundant heavy isotopes (primarily ¹³C) in the high-concentration Bictegravir samples can produce a signal that overlaps with the mass-to-charge ratio (m/z) of the SIL-IS. This "cross-talk" can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's concentration, compromising the accuracy of the quantification.[1][2]
Q2: Why is it important to address isotopic interference?
A2: Unaddressed isotopic interference can lead to significant analytical issues, including:
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Inaccurate Quantification: The calculated concentrations of Bictegravir may be artificially low, particularly at the upper limits of quantification.[1]
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Non-linear Calibration Curves: The relationship between analyte concentration and instrument response may become non-linear, affecting the reliability and reproducibility of the assay.[2]
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Compromised Assay Precision: The overall precision and reproducibility of the analytical method can be negatively impacted.
Q3: What are the primary causes of isotopic interference in Bictegravir analysis?
A3: The primary cause is the natural abundance of stable isotopes. Bictegravir has a relatively large number of carbon atoms in its structure. Each carbon atom has a ~1.1% chance of being a ¹³C isotope instead of the more common ¹²C. At high concentrations of Bictegravir, the statistical probability of a molecule containing multiple heavy isotopes increases, leading to an isotopic distribution that can overlap with the m/z of the deuterated internal standard (e.g., Bictegravir-d5).
Troubleshooting Guides
Problem: I suspect isotopic interference is affecting my Bictegravir assay, leading to inaccurate results at high concentrations.
This guide provides a systematic approach to confirm, quantify, and mitigate isotopic interference in your LC-MS/MS analysis of Bictegravir.
Step 1: Confirm and Quantify the Interference
-
Procedure:
-
Prepare a set of standards containing only unlabeled Bictegravir, including one at the Upper Limit of Quantification (ULOQ).
-
Do not add the Bictegravir-d5 internal standard.
-
Analyze these samples using your established LC-MS/MS method.
-
Monitor the Multiple Reaction Monitoring (MRM) transition for Bictegravir-d5.
-
-
Interpretation:
-
If a peak is detected at the retention time of Bictegravir in the channel for the internal standard, this confirms isotopic interference.
-
To quantify the extent of the interference, calculate the percentage contribution of the Bictegravir signal to the Bictegravir-d5 signal. This can be done by comparing the peak area of the interfering signal to the peak area of Bictegravir-d5 in a standard sample. A contribution of more than a few percent may require corrective action.[3]
-
Step 2: Method Optimization to Reduce Interference
If interference is confirmed, the following optimization steps should be considered:
-
Chromatographic Separation:
-
Rationale: While the analyte and SIL-IS are designed to co-elute, improving chromatographic resolution can help separate them from any co-eluting matrix components that might exacerbate ion suppression or other interferences.
-
Action: Modify your gradient, flow rate, or consider a column with higher efficiency to ensure sharp, symmetrical peaks.
-
-
Evaluate Alternative MRM Transitions:
-
Rationale: Different precursor-product ion transitions may have different susceptibilities to isotopic overlap.
-
Action: Experiment with different fragmentation pathways for both Bictegravir and its SIL-IS to find a pair with minimal cross-contribution.
-
-
Use a Higher Mass-Labeled Internal Standard:
-
Rationale: An internal standard with a higher degree of deuteration (e.g., Bictegravir-d7 or d9) will have a greater mass difference from the analyte, reducing the likelihood of isotopic overlap.
-
Action: If available, substitute your current SIL-IS with one that has a higher mass.
-
Step 3: Mathematical Correction of Data
If method optimization does not eliminate the interference, a mathematical correction can be applied.
-
Procedure:
-
From the experiments in Step 1, determine the average percentage contribution of the Bictegravir signal to the Bictegravir-d5 signal.
-
Apply this correction factor to subtract the contribution of the analyte from the measured response of the internal standard in your unknown samples.
-
-
Validation: It is critical to thoroughly validate this correction method to ensure it provides accurate results across the entire calibration range.
Experimental Protocols & Data
Representative LC-MS/MS Method Parameters for Bictegravir
The following table summarizes typical mass spectrometry parameters for the analysis of Bictegravir and a deuterated internal standard.
| Parameter | Setting |
| Analyte | Bictegravir |
| Internal Standard | Bictegravir-d5 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) - Bictegravir | m/z 450.1 |
| Product Ion (Q3) - Bictegravir | m/z 289.1 |
| Precursor Ion (Q1) - IS | m/z 455.1 (example for d5) |
| Product Ion (Q3) - IS | m/z 294.1 (example for d5) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 50-100 ms |
Note: The exact m/z values for the internal standard will depend on the position and number of deuterium (B1214612) labels. The values provided are illustrative.
Visualizations
Caption: Logical relationship of isotopic interference.
References
Technical Support Center: Bictegravir and Bictegravir-D4 Extraction
Welcome to the technical support center for optimizing the extraction of Bictegravir (B606109) (BIC) and its deuterated internal standard, Bictegravir-D4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance extraction recovery and ensure reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Bictegravir from biological matrices like plasma?
A1: The most common extraction techniques for Bictegravir and its internal standard from human plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][2][3]
-
Protein Precipitation (PPT): This is a straightforward and rapid method where an organic solvent, typically acetonitrile (B52724), is added to the plasma sample to precipitate proteins.[1][4][5] While simple, it may result in less clean extracts, potentially leading to matrix effects in LC-MS analysis.[2]
-
Solid-Phase Extraction (SPE): SPE is a technique that provides cleaner sample extracts by isolating analytes from the matrix using a solid sorbent.[6] It involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[7] This method is effective at reducing matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. A commercial LLE kit has been successfully used for Bictegravir quantification.[3]
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled internal standard (IS) like this compound is crucial in quantitative bioanalysis, especially for LC-MS based methods. Because it has nearly identical physicochemical properties to the analyte (Bictegravir), it co-elutes and experiences similar extraction variability and matrix effects (ion suppression or enhancement).[8] By adding a known amount of this compound to the sample before extraction, it can effectively compensate for analyte loss during sample preparation and for variations in instrument response, leading to more accurate and precise quantification.[8]
Q3: What is "matrix effect" and how can it impact my results?
A3: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components from the sample matrix (e.g., phospholipids (B1166683), salts in plasma).[2][8] This can lead to poor accuracy and precision in LC-MS/MS analysis.[2] Strategies to mitigate matrix effects include optimizing the sample cleanup procedure to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix components, and using a suitable internal standard like this compound.[8][9]
Q4: Which extraction method offers the highest recovery for Bictegravir?
A4: Reported recovery rates vary depending on the specific protocol and laboratory. While some methods have achieved near-complete recovery, protein precipitation can sometimes yield lower results. One study using protein precipitation with acetonitrile reported a mean recovery of 81.23% for Bictegravir.[1] Other validated methods have demonstrated mean extraction recoveries ranging from 96.01% to 99.99%.[10] The optimal method depends on balancing the need for high recovery, sample cleanliness, throughput, and available resources.
Data Summary: Bictegravir Extraction Recovery
The following table summarizes reported extraction recovery data for Bictegravir using different analytical methods.
| Extraction Method | Analyte | QC Level | Mean Recovery (%) | % CV (Coefficient of Variation) | Reference |
| Not Specified | Bictegravir | LQC, MQC, HQC | 96.01 - 99.99 | 1.06 - 3.67 | [10] |
| Protein Precipitation | Bictegravir | LQC | 80.40 | 8.22 | [1] |
| Protein Precipitation | Bictegravir | MQC | 88.28 | N/A | [1] |
| Protein Precipitation | Bictegravir | HQC | 85.02 (Calculated) | N/A | [1] |
| Overall Mean | Bictegravir | LQC, MQC, HQC | 81.23 | 8.22 | [1] |
| Not Specified | Bictegravir | 50%, 100%, 150% | 99.26 - 100.30 | <2 (RSD) | [11] |
LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control
Troubleshooting Guide
Issue 1: Low Extraction Recovery for Bictegravir and/or this compound
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation (PPT) | Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v). Vortex thoroughly and allow adequate incubation time (e.g., 5 minutes) at a controlled temperature before centrifugation.[12] |
| Suboptimal pH during SPE Loading | The pH of the sample can significantly impact analyte retention on the SPE sorbent. For reversed-phase SPE, adjust the sample pH to neutralize the charge on Bictegravir, making it more hydrophobic and improving retention.[13] |
| Incorrect SPE Wash/Elution Solvents | If the wash solvent is too strong (too much organic content), it can prematurely elute the analytes. Conversely, if the elution solvent is too weak, it will not fully recover the analytes. Refine the organic strength of the wash and elution solvents.[13] |
| SPE Cartridge Drying Out (Silica-Based) | For silica-based SPE sorbents, do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent recoveries.[7][13] |
| Analyte Degradation | Ensure the stability of Bictegravir under the extraction conditions. Some compounds are sensitive to pH extremes or prolonged exposure to certain solvents. Use freshly prepared standards.[13] |
Issue 2: High Variability (%CV) in Recovery
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Ensure all samples, calibrators, and QCs are treated identically. Use precise pipetting techniques and ensure consistent vortexing times and speeds for all samples. |
| Evaporation of Eluent | If an evaporation step is used to concentrate the sample post-elution, ensure it is performed consistently. Over-drying can make analytes difficult to reconstitute, while incomplete drying leaves excess solvent. Use a controlled evaporator if possible.[13] |
| Matrix Effects | High variability can be a symptom of inconsistent matrix effects between different samples.[2] Improve sample cleanup by switching from PPT to a more rigorous method like SPE, or further optimize the SPE wash steps to remove more interferences.[2][9] |
Issue 3: Suspected Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Protein precipitation is a non-selective technique that can leave significant amounts of matrix components like phospholipids in the final extract.[2] Switch to a more selective sample preparation method like Solid-Phase Extraction (SPE) to achieve a cleaner extract.[2][14] |
| Chromatographic Co-elution | Matrix components may be co-eluting with Bictegravir. Modify the LC gradient, flow rate, or change the analytical column to improve chromatographic separation between the analytes and interfering matrix components.[8] |
| Ionization Source Contamination | Matrix components can build up on the mass spectrometer's ion source, leading to signal drift and suppression. Regularly clean the ion source as part of routine instrument maintenance. |
Experimental Protocols & Workflows
Protocol 1: Protein Precipitation (PPT)
This protocol is a generalized procedure based on common practices for Bictegravir extraction.[1][4][5]
-
Sample Preparation: Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of this compound and vortex briefly.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase. Vortex to ensure the residue is fully dissolved.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. ijper.org [ijper.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Development, validation and clinical implementation of a HPLC-MS/MS method for the simultaneous quantification of bictegravir, emtricitabine, doravirine, cabotegravir, lenacapavir, fostemsavir, tenofovir alafenamide and the corresponding metabolites temsavir and tenofovir, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of Bictegravir and Emtricitabine Using a Simple and Economical Liquid Chromatography-Ultraviolet Method for Therapeutic Drug Monitoring in Patients with Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics [mdpi.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bictegravir-D4 Stability in Processed Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Bictegravir-D4, a deuterated internal standard, in processed biological samples. It is intended for researchers, scientists, and drug development professionals utilizing this compound in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of the antiretroviral drug Bictegravir. It contains four deuterium (B1214612) atoms in place of hydrogen atoms. This subtle increase in mass allows it to be distinguished from the unlabeled Bictegravir by a mass spectrometer. Because its chemical and physical properties are nearly identical to Bictegravir, it is used as an internal standard in quantitative LC-MS/MS assays to correct for variability during sample preparation and analysis.
Q2: What are the potential stability issues with deuterated internal standards like this compound in processed samples?
A2: While generally stable, deuterated internal standards can be susceptible to certain issues in processed biological matrices. The primary concerns include:
-
Hydrogen-Deuterium (H-D) Exchange: Under certain pH or temperature conditions, the deuterium atoms can be replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the this compound signal and an increase in the signal of unlabeled Bictegravir.
-
Differential Matrix Effects: The "deuterium isotope effect" can cause a slight difference in the chromatographic retention time between Bictegravir and this compound.[1][2][3] If this shift causes them to elute into regions with different levels of ion suppression or enhancement from the sample matrix, the analyte-to-internal standard ratio can be affected, leading to inaccurate quantification.[1][2]
-
Degradation: Like the parent drug, this compound can degrade under harsh conditions (e.g., extreme pH, oxidation). The degradation products may or may not be deuterated, which can complicate data interpretation.
Q3: What are the primary degradation pathways for Bictegravir that might also affect this compound?
A3: Forced degradation studies on Bictegravir have shown that it is susceptible to hydrolysis under acidic and basic conditions, as well as oxidative stress. One study identified methanamine and a carboxylic acid derivative as degradation products in acidic hydrolysis. It is plausible that this compound would follow similar degradation pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of processed samples containing this compound.
Problem 1: High Variability in this compound Peak Area
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure pipettes are properly calibrated. 2. Verify that the internal standard spiking solution is being added consistently across all samples, standards, and quality controls. 3. Ensure thorough vortexing after adding the internal standard to achieve a homogenous mixture. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the this compound response in neat solution versus in extracted blank matrix. 2. If significant matrix effects are observed, consider further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Modify chromatographic conditions to separate this compound from co-eluting matrix components. |
| This compound Degradation | 1. Prepare a fresh stock solution of this compound. 2. Assess the stability of this compound in the processed sample matrix by analyzing samples at different time points after processing. 3. If degradation is observed, minimize the time samples are exposed to the processed environment before analysis. |
Problem 2: Chromatographic Peak Tailing or Splitting for this compound
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Column Degradation | 1. Inspect the column for contamination or loss of stationary phase. 2. Implement a column washing protocol between runs. 3. Replace the analytical column if necessary. |
| Mobile Phase Issues | 1. Ensure the mobile phase is correctly prepared and degassed. 2. Check the pH of the mobile phase, as it can affect the peak shape of ionizable compounds like Bictegravir. |
| Sample Overload | 1. Inject a lower concentration of the internal standard to see if peak shape improves. 2. Dilute the sample if it is highly concentrated. |
Problem 3: Shift in this compound Retention Time
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | 1. This is an inherent property of the molecule and may result in a slight, but consistent, shift relative to the unlabeled analyte. 2. Ensure the integration window for both the analyte and internal standard is appropriate to capture their respective peaks accurately. |
| Changes in Chromatographic Conditions | 1. Verify the mobile phase composition and gradient are consistent. 2. Check the column temperature, as fluctuations can affect retention time. 3. Ensure the HPLC system is properly equilibrated before injecting samples. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Processed Plasma
Objective: To assess the stability of this compound in human plasma after protein precipitation.
Materials:
-
Blank human plasma
-
This compound stock solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
LC-MS/MS system
Procedure:
-
Spike blank human plasma with this compound to a final concentration of 100 ng/mL.
-
Perform protein precipitation by adding 3 volumes of cold ACN to 1 volume of the spiked plasma.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new set of tubes.
-
Analyze a set of samples immediately (T=0).
-
Store the remaining processed samples at room temperature and 4°C.
-
Analyze the stored samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Compare the peak area of this compound at each time point to the T=0 samples. A significant decrease in peak area indicates instability.
Visualizations
Caption: Workflow for assessing the stability of this compound in processed plasma samples.
Caption: Logical flow for troubleshooting inconsistent this compound signals.
References
calibration curve problems in Bictegravir quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Bictegravir (B606109), particularly concerning calibration curve issues in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for Bictegravir quantification in human plasma using LC-MS/MS?
A1: Based on validated methods, a typical linear range for Bictegravir quantification in human plasma is from 1 ng/mL to 10,000 ng/mL.[1][2][3] It is essential to establish and validate the linear range according to regulatory guidelines during method development.[4]
Q2: What is the recommended internal standard (IS) for Bictegravir analysis?
A2: The use of a stable isotope-labeled (SIL) internal standard of Bictegravir is highly recommended to compensate for matrix effects and variability in sample processing and instrument response.[5][6][7][8] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but it requires careful validation to ensure it effectively tracks the analyte.[5][6] Dolutegravir has been successfully used as an internal standard in some published methods.[1]
Q3: What are the acceptable criteria for a calibration curve according to regulatory guidelines?
A3: According to FDA guidelines, a calibration curve should consist of a blank, a zero standard (matrix with internal standard), and at least six non-zero standards.[9][10] The back-calculated concentrations of at least 75% of the non-zero standards should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. The correlation coefficient (r²) should be consistently ≥0.99.[1][2][3]
Troubleshooting Guides
Problem 1: Non-Linear Calibration Curve
Q: My calibration curve for Bictegravir is consistently non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I troubleshoot this?
A: Non-linearity, especially at higher concentrations, is a common issue in LC-MS/MS bioanalysis.[9][11][12][13] The primary causes can be categorized as follows:
-
Detector Saturation: The most common cause of a plateauing curve is the saturation of the mass spectrometer detector at high analyte concentrations.[11][14]
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-proportional response.[9][11] Co-eluting matrix components can also suppress the ionization of Bictegravir, and this effect can be concentration-dependent.[9][15]
-
Solution: Optimize the chromatographic conditions to better separate Bictegravir from matrix interferences.[16][17] Improve sample clean-up by using techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove more matrix components.[18] Using a stable isotope-labeled internal standard (SIL-IS) is crucial to compensate for these effects.[6][8][9]
-
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a frequent source of non-linearity.[3]
-
Solution: Carefully re-prepare all stock and working solutions. Use calibrated pipettes and ensure complete dissolution of the reference standard. It is also good practice to prepare two independent sets of stock solutions for calibration standards and QCs.
-
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting decision tree for a non-linear calibration curve.
Problem 2: Poor Reproducibility and Precision
Q: I am observing significant variability in the peak areas of my calibration standards and QCs across different runs. What could be causing this poor reproducibility?
A: Poor reproducibility in an LC-MS/MS assay can stem from several factors throughout the analytical process.
-
Internal Standard (IS) Variability: Inconsistent IS response is a major contributor to poor precision.[5][7] This can be due to improper addition of the IS, degradation of the IS in the matrix, or the IS not adequately tracking the analyte's behavior during sample processing and analysis.[5][7]
-
Solution: Ensure the IS is added accurately and consistently to all samples, standards, and QCs at an early stage of sample preparation.[5] Monitor the IS peak area in all injections; significant variation (e.g., >30-50%) may indicate a problem.[5] A SIL-IS is the best choice to ensure the IS and analyte behave similarly.[6][8]
-
-
Sample Preparation Inconsistency: Variability in extraction recovery between samples will lead to poor precision. Protein precipitation, while simple, can be prone to inconsistencies.
-
Solution: Automate liquid handling steps if possible. Ensure consistent timing and technique for vortexing and centrifugation. Consider more robust extraction methods like SPE.[18]
-
-
LC System and Autosampler Issues: Inconsistent injection volumes, leaks in the LC system, or fluctuations in column temperature can all lead to variable results.[19][20]
-
Solution: Perform regular maintenance on your LC system. Check for leaks and ensure fittings are secure. Use a column oven to maintain a stable temperature. Verify the autosampler's injection precision.
-
-
Matrix Effects: If the matrix effect varies between different lots of biological matrix, it can lead to poor between-run precision.[15]
Data Presentation: Acceptable Precision and Accuracy
The following table summarizes typical acceptance criteria for precision and accuracy during a bioanalytical method validation, as per FDA guidelines.
| Parameter | Acceptance Criteria (LLOQ) | Acceptance Criteria (Other QCs) |
| Intra-run Precision (%CV) | ≤20% | ≤15% |
| Inter-run Precision (%CV) | ≤20% | ≤15% |
| Intra-run Accuracy (%Bias) | Within ±20% of nominal value | Within ±15% of nominal value |
| Inter-run Accuracy (%Bias) | Within ±20% of nominal value | Within ±15% of nominal value |
Data synthesized from FDA Bioanalytical Method Validation Guidance.[9]
Problem 3: Poor Peak Shape
Q: I'm observing peak tailing/fronting for Bictegravir. How can I improve the peak shape?
A: Poor peak shape can compromise integration and affect the accuracy and precision of your results.[21][22][23]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with acidic silanols on a C18 column) or by column contamination.[21][23]
-
Solution: Bictegravir has basic properties, so adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase can help improve peak shape.[1][2][3] Ensure your column is clean by flushing it with a strong solvent. If the problem persists, the column may be degraded and require replacement.[21][22]
-
-
Peak Fronting: This can be caused by column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[21][24]
-
Split Peaks: This issue often points to a problem at the head of the column, such as a void or a partially blocked frit.[21][24]
Experimental Protocols
Key Experiment: Assessment of Matrix Effects
A quantitative assessment of matrix effects is a critical component of method validation. The post-extraction spike method is commonly used.[15][16]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Bictegravir in the final mobile phase composition at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank human plasma. After the final extraction step (e.g., evaporation and reconstitution), spike the extracts with Bictegravir to the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Bictegravir into the 6 lots of blank human plasma before extraction at the low and high QC concentrations.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each lot of plasma by dividing the peak area of Bictegravir in Set B by the mean peak area in Set A.
-
MF = (Peak Area in Post-Extracted Spiked Sample) / (Mean Peak Area in Neat Solution)
-
-
Internal Standard Normalized Matrix Factor: If using an internal standard, calculate the IS-normalized MF.
-
Recovery: Calculate the extraction recovery by comparing the peak area of Set C to Set B.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of plasma should not exceed 15%. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[15]
Experimental Workflow for Bictegravir Quantification
Caption: General workflow for Bictegravir quantification in plasma.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 19. zefsci.com [zefsci.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. waters.com [waters.com]
- 24. chromatographyonline.com [chromatographyonline.com]
impact of mobile phase composition on Bictegravir-D4 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bictegravir-D4 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase composition for achieving consistent ionization of this compound?
A1: For robust and reproducible ionization of this compound in liquid chromatography-mass spectrometry (LC-MS), an acidic mobile phase is recommended. A commonly used and effective mobile phase consists of a mixture of acetonitrile (B52724) and water (typically in an 80:20 v/v ratio) with an acidic modifier.[1][2][3][4] The addition of 0.1% formic acid to both the aqueous and organic components is standard practice to promote protonation and enhance the signal in positive ion mode.[1][2][3]
Q2: I am observing a weak or inconsistent signal for this compound. What are the potential causes related to the mobile phase?
A2: Several factors related to the mobile phase can lead to a poor signal for this compound:
-
Inadequate Acidification: Insufficient formic acid (or another suitable modifier) can lead to incomplete protonation of the this compound molecule, resulting in a diminished signal. Ensure the final concentration of the acidic modifier is consistent across your mobile phase components.
-
Mobile Phase pH: The pH of the mobile phase is crucial for consistent ionization.[5][6] For Bictegravir (B606109), which contains basic functional groups, an acidic mobile phase helps to maintain the analyte in its protonated form, which is essential for detection in positive ion mode.[7]
-
Contaminants: Contaminants in the mobile phase, such as salts or plasticizers, can compete with this compound for ionization, leading to signal suppression. Use high-purity solvents and additives.
-
Incorrect Solvent Ratio: While an 80:20 acetonitrile-water ratio is a good starting point, the optimal ratio may vary depending on your specific column and system.[1][3] An inappropriate organic-to-aqueous ratio can lead to poor chromatographic peak shape, which in turn affects signal intensity and reproducibility.
Q3: Can I use a mobile phase with ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) for this compound analysis?
A3: Yes, mobile phases containing ammonium acetate or ammonium formate can be used. These additives can help to control the pH and may improve peak shape. In some cases, they can enhance the formation of desired adducts and improve sensitivity.[8] However, it is important to optimize the concentration of these additives, as excessive amounts can lead to signal suppression.
Q4: Does the use of a deuterated internal standard like this compound require a special mobile phase?
A4: No, a special mobile phase is not typically required for a deuterated internal standard. This compound is chemically similar to the non-deuterated Bictegravir, and they will behave almost identically chromatographically.[9] The same mobile phase conditions that are optimal for Bictegravir will also be suitable for this compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Potential Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep this compound protonated and minimize interactions with residual silanols on the column.[5]
-
Optimize Organic Solvent: Vary the ratio of acetonitrile to water. Sometimes, a different organic solvent like methanol (B129727) can alter selectivity and improve peak shape.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak distortion.
-
Issue 2: High Signal Variability or Poor Reproducibility
-
Potential Cause: Inconsistent mobile phase preparation or delivery.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure thorough mixing of the components, especially after adding the acidic modifier.
-
System Degassing: Ensure the online degasser is functioning correctly to prevent air bubbles in the pump, which can cause fluctuations in the flow rate and signal.
-
Pump Performance: Check the pump for pressure fluctuations. A faulty check valve or seal can lead to inconsistent solvent delivery.
-
Issue 3: Unexpected Adduct Formation
-
Potential Cause: Presence of salts in the sample or mobile phase.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that the water and organic solvents are of LC-MS grade.
-
Minimize Sample Matrix Effects: Use an effective sample preparation method, such as protein precipitation followed by solid-phase extraction, to remove salts and other matrix components.[7]
-
Add Ammonium Salts: In some cases, adding a low concentration of ammonium formate or ammonium acetate to the mobile phase can promote the formation of a single, desired adduct and suppress unwanted adducts.[8]
-
Experimental Protocols
LC-MS/MS Method for Bictegravir Quantification
This protocol is based on a validated method for the quantification of Bictegravir in human plasma.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 50 µL of the clear supernatant to a new tube.
-
Add 150 µL of 50% acetonitrile in water.
-
Vortex and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Inject 2 µL of the final supernatant into the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
HPLC System: Exion HPLC system[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.250 mL/min[1]
-
Column Temperature: 30°C[1]
-
Autosampler Temperature: 4°C[1]
-
Total Run Time: 2 minutes[1]
3. Mass Spectrometry Parameters
-
Mass Spectrometer: AB Sciex API 5500 Q Trap[1]
-
Ionization Source: Electrospray Ionization (ESI), positive mode[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be shifted by +4 Da (m/z 454.1). The product ion may or may not be shifted depending on the location of the deuterium (B1214612) labels. A common approach is to monitor the same product ion as the unlabeled compound (m/z 289.1) or a shifted product ion if the fragmentation pattern allows.
Data Presentation
Table 1: Optimized LC-MS/MS Parameters for Bictegravir Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm | [1][2] |
| Mobile Phase | 80:20 Acetonitrile:Water with 0.1% Formic Acid | [1][2] |
| Flow Rate | 0.250 mL/min | [1] |
| Retention Time | ~0.92 min | [1] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [1][2] |
| Precursor Ion (m/z) | 450.1 | [1][2] |
| Product Ion (m/z) | 289.1 | [1][2] |
Table 2: Method Validation Summary for Bictegravir Quantification
| Parameter | Result | Reference |
| Linearity Range | 1–10,000 ng/mL | [1][2] |
| Correlation Coefficient (r) | ≥0.9991 | [1][4] |
| Mean Extraction Recovery | 98.64% | [1][2] |
| Intra-run Precision (%CV) | 1.12–4.44% | [1][4] |
| Inter-run Precision (%CV) | 1.10–7.52% | [1][4] |
| Intra-run Accuracy | 94.67–101.83% | [1][4] |
| Inter-run Accuracy | 96.82–99.52% | [1][4] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Bictegravir Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Bictegravir, a potent integrase strand transfer inhibitor used in antiretroviral therapy. The focus is on a validated LC-MS/MS method utilizing a deuterated internal standard, Bictegravir-d5, as a surrogate for the requested Bictegravir-D4, and its comparison with alternative analytical techniques. While a specific method for this compound was not identified in the reviewed literature, the use of Bictegravir-d5 provides a highly analogous and scientifically sound approach for achieving accurate and precise quantification.
Method Comparison: Deuterated Internal Standard vs. Alternative Approaches
The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as Bictegravir-d5, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing.
However, alternative methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS with a non-isotopically labeled internal standard, offer viable options that may be more accessible in certain laboratory settings.
Quantitative Data Summary
The following tables summarize the key validation parameters for two distinct analytical approaches for Bictegravir quantification.
Table 1: LC-MS/MS Method using a Deuterated Internal Standard (Bictegravir-d5) [1][2]
| Validation Parameter | Result |
| Linearity Range | 20.0 - 20,000 ng/mL |
| Correlation Coefficient (r²) | >0.994 |
| Accuracy (%Bias) | ≤ ± 8.5% |
| Precision (%CV) | ≤ 11.4% |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL |
Table 2: Alternative Method - RP-HPLC with UV Detection [3][4]
| Validation Parameter | Result |
| Linearity Range | 25 - 125 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.26% to 100.30% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 2.7 µg/mL |
| Limit of Quantification (LOQ) | 8.78 µg/mL |
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard (Bictegravir-d5)[1][2]
This method provides high sensitivity and selectivity for the quantification of Bictegravir in human plasma.
a. Sample Preparation:
-
To a 50 µL aliquot of human plasma, add an appropriate volume of the internal standard working solution (Bictegravir-d5).
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex mix the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with an appropriate solvent if necessary.
-
Inject the final extract into the LC-MS/MS system.
b. Chromatographic Conditions:
-
Column: Waters Atlantis T3 C18 (50 × 2.1 mm, 3 µm particle size)[1][2]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
c. Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bictegravir: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Bictegravir-d5: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) are optimized to achieve maximum signal intensity.
Alternative Method: RP-HPLC with UV Detection[3][4]
This method is a more widely available and cost-effective technique suitable for the analysis of bulk drug and pharmaceutical formulations.
a. Sample Preparation:
-
Accurately weigh and dissolve the Bictegravir sample in a suitable diluent (e.g., a mixture of methanol (B129727) and water).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the samples through a 0.45 µm filter before injection.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for Bictegravir (e.g., 272 nm).
-
Column Temperature: Ambient or controlled.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and their logical relationships, the following diagrams are provided.
References
- 1. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
The Analytical Edge: Comparing Bictegravir-D4 with Alternative Internal Standards for Robust Bictegravir Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral agent Bictegravir (B606109), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Bictegravir-D4 against other commonly employed internal standards, supported by experimental data from published literature. The focus is on performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for bioanalytical quantification.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice due to their near-identical physicochemical properties to the analyte. This comparison will delve into the performance of this compound, a deuterated form of Bictegravir, and contrast it with other SIL and structurally analogous internal standards.
Performance Comparison of Internal Standards
The following table summarizes the performance of various analytical methods for Bictegravir quantification, highlighting the internal standard used and key validation parameters. This allows for a direct comparison of assay performance.
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Recovery (%) | Reference |
| This compound | Bictegravir | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Bictegravir-d5 | Bictegravir | 20.0 | 20.0 - 20,000 | ≤ 11.4 | ≤ 11.4 | ≤ ±8.5 | Not Specified | [2][3] |
| Dolutegravir (DTG) | Bictegravir | 1 | 1 - 10,000 | 1.12 - 4.44 | 1.10 - 7.52 | 94.67 - 101.83 | 98.64 | [4] |
| Naproxen (NPX) | Bictegravir | 2 | 2 - 500 | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Note: "Not Specified" indicates that the specific data point was not available in the cited literature.
Discussion of Internal Standard Performance
This compound and Bictegravir-d5 (Stable Isotope-Labeled Internal Standards):
Stable isotope-labeled internal standards like this compound and Bictegravir-d5 are the preferred choice for quantitative bioanalysis of Bictegravir.[1][2][3] Their key advantage lies in their chemical and physical similarity to Bictegravir, ensuring they co-elute chromatographically and exhibit similar ionization efficiency. This close correspondence allows for effective correction of matrix effects and variations in sample preparation and instrument response. The use of Bictegravir-d5 in a validated LC-MS/MS method demonstrated excellent precision (inter-assay %CV ≤11.4) and accuracy (inter-assay %Bias ≤±8.5) over a wide linear range.[2][3] While specific performance data for this compound was not detailed in the available search results, its structural identity with Bictegravir suggests it would perform comparably to Bictegravir-d5.
Dolutegravir (DTG) (Structural Analog Internal Standard):
In instances where a stable isotope-labeled internal standard for Bictegravir is not available, a structural analog can be employed. Dolutegravir, another integrase inhibitor, has been successfully used as an internal standard for Bictegravir analysis.[4] A validated method using Dolutegravir as the IS reported a low LLOQ of 1 ng/mL, excellent precision (inter-assay %CV 1.10–7.52), and high accuracy (inter-assay accuracy 96.82–99.52%).[4] The mean extraction recovery for Bictegravir in this method was also high at 98.64%.[4] While structural analogs can be a viable alternative, it is crucial to ensure they do not suffer from differential matrix effects or have significantly different extraction recoveries compared to the analyte.
Naproxen (NPX) (Non-related Internal Standard):
In some multi-analyte methods, a compound structurally unrelated to the analytes of interest may be used as an internal standard. Naproxen was utilized as an internal standard in a method for the simultaneous determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide.[5] While this approach can be successful, it is generally considered less ideal than using a SIL or structural analog IS. This is because a structurally unrelated IS is less likely to effectively compensate for analyte-specific variations during sample processing and analysis.
Experimental Protocols
Below are summaries of the experimental methodologies from the cited literature, providing insight into the conditions under which the performance data was generated.
Method 1: Using Bictegravir-d5 as Internal Standard[2][3]
-
Sample Preparation: Protein precipitation. 30µL of human plasma was mixed with 270µL of methanol (B129727) containing Bictegravir-d5. The mixture was vortexed and centrifuged, and the supernatant was analyzed.
-
Chromatography: Reversed-phase chromatography on a Waters Atlantis T3 C18 column (50×2.1mm, 3um particle size).
-
Detection: Electrospray ionization in positive ion mode on an AB Sciex API-5000 triple quadrupole mass spectrometer.
Method 2: Using Dolutegravir (DTG) as Internal Standard[4]
-
Sample Preparation: Protein precipitation. 50 µL of plasma was precipitated with acetonitrile (B52724) containing Dolutegravir as the internal standard.
-
Chromatography: Isocratic separation on a Kinetex EVO C18 column (50 × 3.0 mm, 5 μm) with a mobile phase of 80:20 acetonitrile/water with 0.1% formic acid.
-
Detection: Electrospray ionization in positive multiple reaction monitoring mode. The m/z transitions were 450.1/289.1 for Bictegravir and 420.1/277.1 for Dolutegravir.
Method 3: Using Naproxen (NPX) as Internal Standard[5]
-
Sample Preparation: Protein precipitation. To 200µL of plasma containing the analytes and Naproxen, 1 mL of acetonitrile was added. The sample was vortexed and centrifuged, and the supernatant was collected for analysis.
-
Chromatography and Mass Spectrometry: Details of the LC-MS/MS system and conditions were not fully specified in the abstract.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the bioanalysis of Bictegravir using an internal standard.
Caption: A generalized workflow for the quantitative analysis of Bictegravir in plasma.
Conclusion
Based on the available literature, stable isotope-labeled internal standards, such as this compound and Bictegravir-d5, represent the gold standard for the quantitative analysis of Bictegravir. Their ability to closely mimic the behavior of the analyte throughout the analytical process ensures the highest degree of accuracy and precision by effectively compensating for matrix effects and other sources of variability. While structural analogs like Dolutegravir can provide acceptable performance, they require careful validation to ensure they do not introduce bias. The use of structurally unrelated internal standards like Naproxen is generally less favorable due to the higher potential for dissimilar analytical behavior compared to the analyte. For researchers aiming for the most robust and reliable bioanalytical method for Bictegravir, the use of a stable isotope-labeled internal standard like this compound is strongly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
Cross-Validation of Bictegravir Assays: A Comparative Guide for Researchers
A detailed comparison of bioanalytical methods for the quantification of Bictegravir (B606109) in human plasma, providing researchers, scientists, and drug development professionals with essential data to evaluate and select appropriate assay methodologies.
Comparative Analysis of Assay Performance
The performance of a bioanalytical method is determined by several key parameters. The following tables summarize the quantitative data from various published studies on Bictegravir assays, offering a comparative look at their linearity, accuracy, precision, and recovery.
| Study (Laboratory) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Study A[1][2] | 1 - 10,000 | ≥ 0.9991 | 1 |
| Study B[3] | 2 - 500 | Not explicitly stated | 2 |
| Study C[4][5][6] | 20 - 20,000 | > 0.994 | 20 |
| Study D[7] | 10.70 - 8560 (total) | Not explicitly stated | 10.70 (total) |
| Study E[8][9] | 25 - 125 (µg/mL) | Not explicitly stated | 8.78 (µg/mL) |
Table 1: Comparison of Linearity and LLOQ for Bictegravir Assays. This table presents the linear dynamic range and the lowest concentration that can be reliably quantified for each assay. A wider linear range allows for the analysis of a broader spectrum of sample concentrations without dilution.
| Study (Laboratory) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Accuracy (%Bias) |
| Study A[1] | 1.12 - 4.44 | 1.10 - 7.52 | 94.67 - 101.83 | 96.82 - 99.52 |
| Study B[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Study C[4][5][6] | ≤ 11.4 | ≤ 11.4 | ≤ ±8.5 | ≤ ±8.5 |
| Study D[7] | ≤ 14.4 | ≤ 14.4 | ≤ 13.8 | ≤ 13.8 |
| Study E[8] | Not explicitly stated | Not explicitly stated | 99.26 - 100.30 (% Recovery) | 99.26 - 100.30 (% Recovery) |
Table 2: Comparison of Precision and Accuracy for Bictegravir Assays. This table highlights the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). Lower %CV and %Bias indicate better performance.
| Study (Laboratory) | Extraction Method | Mean Extraction Recovery (%) | Recovery Precision (%CV) |
| Study A[1][2] | Protein Precipitation | 98.64 | 2.91 |
| Study B[3] | Protein Precipitation | Reproducible | Not explicitly stated |
| Study C[4] | Protein Precipitation | Not explicitly stated | Not explicitly stated |
| Study D[7] | Protein Precipitation | 99.8 - 105.1 | ≤ 14.4 |
| Study E[8] | Not explicitly stated | 99.26 - 100.30 | < 2 |
Table 3: Comparison of Sample Preparation and Extraction Recovery for Bictegravir Assays. This table details the method used to isolate Bictegravir from the plasma matrix and the efficiency of this process. High and consistent recovery is crucial for accurate quantification.
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the compared studies. While specific parameters may vary, the general workflow is consistent across the different laboratories.
Generalized Experimental Workflow
The diagram below illustrates a typical workflow for the quantification of Bictegravir in human plasma using LC-MS/MS.
Caption: A generalized workflow for Bictegravir quantification in plasma.
Detailed Methodologies
1. Sample Preparation:
-
Matrix: Human plasma with K2 EDTA as an anticoagulant is commonly used.[10]
-
Internal Standard (IS): A stable isotope-labeled version of Bictegravir (e.g., Bictegravir-d5) or a structurally similar compound (e.g., Naproxen, Dolutegravir) is added to the plasma sample.[3][4] This is crucial for correcting for variability during sample processing and analysis.
-
Extraction Technique: Protein precipitation is the most frequently employed method for extracting Bictegravir from plasma.[1][3][4] This typically involves the addition of a solvent like acetonitrile (B52724) to the plasma sample, which denatures and precipitates the plasma proteins.[1][4] The sample is then centrifuged to pellet the precipitated proteins, and the clear supernatant containing the analyte and internal standard is collected for analysis.[1]
2. Liquid Chromatography:
-
Chromatographic Column: Reversed-phase C18 columns are consistently used for the separation of Bictegravir from other plasma components.[1][3][4]
-
Mobile Phase: A mixture of an organic solvent (typically acetonitrile) and an aqueous solution (often water with a small percentage of formic acid) is used as the mobile phase.[1][3] The formic acid helps to improve the peak shape and ionization efficiency.
-
Elution: Isocratic elution, where the composition of the mobile phase remains constant throughout the run, is a common approach.[1][3]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard method for ionizing Bictegravir.[1][3][4]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[1][3][4] This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both Bictegravir and its internal standard. For Bictegravir, a common transition is m/z 450.1 → 289.1.[1][3]
4. Data Analysis:
-
Quantification: The concentration of Bictegravir in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The calibration curve is generated by analyzing a series of plasma samples with known concentrations of Bictegravir.[1]
Conclusion
The reviewed LC-MS/MS methods for the quantification of Bictegravir in human plasma demonstrate good performance in terms of linearity, accuracy, precision, and recovery. While the specific parameters and performance characteristics may differ slightly between laboratories, the overall methodologies are consistent and robust. The data presented in this guide can aid researchers in selecting or developing a suitable assay for their specific needs, ensuring the generation of high-quality data for pharmacokinetic and clinical studies. The use of a validated bioanalytical method is paramount for the reliable assessment of drug exposure and its relationship to efficacy and safety.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. ijper.org [ijper.org]
Precision in Bictegravir Quantification: A Comparative Analysis of LC-MS/MS Methods Utilizing a Deuterated Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Bictegravir (B606109) (BIC) is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative analysis of published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods that employ a deuterated internal standard, offering a robust approach to mitigate matrix effects and improve analytical accuracy.
The use of a stable isotope-labeled internal standard, such as Bictegravir-d5 (BIC-d5), is a widely accepted strategy in bioanalytical method development. This approach ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, leading to more reliable and reproducible quantification. This guide synthesizes data from multiple studies to present a clear comparison of method performance and detailed experimental protocols.
Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of various validated LC-MS/MS methods for the quantification of Bictegravir in human plasma using a deuterated internal standard. The data highlights the high sensitivity, accuracy, and precision achievable with these methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Bictegravir-d5 (BIC-d5) | Bictegravir-d5 (BIC-d5) | Not Specified, but a deuterated standard is implied |
| Linearity Range (ng/mL) | 20.0 - 20,000 | 1 - 10,000 | 30 - 9000 |
| Correlation Coefficient (r²) | >0.994 | ≥0.9991 | Not Specified |
| Intra-assay Precision (%CV) | ≤11.4 | 0.05 - 4.57 | 2.6 - 11 |
| Inter-assay Precision (%CV) | ≤11.4 | Not Specified | 3.0 - 11.2 |
| Accuracy (%Bias or %Recovery) | ≤±8.5 | 95.07 - 104.70 | 94.7 - 107.5 |
| Mean Extraction Recovery (%) | Not Specified | 98.64 | Not Specified |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Primary Reference | [1][2][3] | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. The following sections outline the typical experimental procedures employed for Bictegravir quantification.
Sample Preparation
A simple and efficient protein precipitation method is commonly used for plasma sample preparation.
-
To a 30-50 µL aliquot of human plasma, add a volume of organic solvent (e.g., methanol (B129727) or acetonitrile) containing the deuterated internal standard (e.g., BIC-d5).
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase column with a gradient or isocratic elution.
-
Column: A C18 column is frequently used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is a common mobile phase.
-
Flow Rate: The flow rate is optimized for the specific column and separation conditions.
-
Run Time: The total run time for each sample is typically short, often under 3 minutes.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is the standard for detection and quantification.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Bictegravir (BIC): m/z 450.1 → 289.1
-
Bictegravir-d5 (BIC-d5): The specific transition for the deuterated standard is monitored.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of using a deuterated internal standard for accurate quantification.
Caption: A generalized workflow for the quantification of Bictegravir in plasma samples.
Caption: The role of a deuterated internal standard in mitigating matrix effects for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Bictegravir: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Bictegravir (B606109) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of various analytical methods for the determination of Bictegravir, with a focus on linearity and the range of detection. We will explore methods utilizing an isotopically labeled internal standard, such as Bictegravir-D4, and compare them with alternative approaches.
Comparison of Analytical Methods
The selection of an appropriate analytical method for Bictegravir quantification depends on several factors, including the required sensitivity, the matrix of the sample (e.g., human plasma, pharmaceutical formulations), and the available instrumentation. The two most prominent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations of the drug need to be measured in complex biological matrices. The use of a stable isotopically labeled internal standard, such as Bictegravir-d5 (a close analog to this compound), is a common practice in LC-MS/MS assays to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]
HPLC methods, while typically less sensitive than LC-MS/MS, are robust and widely accessible, making them suitable for the analysis of pharmaceutical dosage forms where the concentration of Bictegravir is significantly higher.[2][3][4][5]
The following table summarizes the linearity and range of detection for various published methods for Bictegravir quantification.
| Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | Dolutegravir (DTG) | Human Plasma | 1 - 10,000 ng/mL | ≥0.9991 |
| LC-MS/MS | Bictegravir-d5 | Human Plasma | 20 - 20,000 ng/mL | >0.994 |
| LC-MS/MS | Naproxen (NPX) | Human Plasma | 2 - 500 ng/mL | >0.99 |
| UHPLC-MS/MS | Not Specified | Human Plasma | 30 - 9000 ng/mL | Not Specified |
| RP-HPLC | Not Applicable | Pharmaceutical Dosage Form | 25 - 125 µg/mL | >0.999 |
| RP-HPLC | Not Applicable | Pharmaceutical Dosage Form | 12.5 - 75 µg/mL | >0.999 |
| RP-HPLC | Not Applicable | Pharmaceutical Dosage Form | 5 - 30 µg/mL | Not Specified |
Experimental Protocols
LC-MS/MS Method for Bictegravir in Human Plasma with an Internal Standard
This protocol is a representative example of a validated method for the quantification of Bictegravir in human plasma using an internal standard.[6][7][8]
Sample Preparation:
-
A 50 µL aliquot of human plasma is mixed with an internal standard solution (e.g., Bictegravir-d5 or a suitable analog like Dolutegravir).[6][7]
-
Protein precipitation is performed by adding acetonitrile (B52724).[6][7]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[6]
-
The clear supernatant is collected for analysis.[6]
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, 50 × 3.0 mm, 5 μm) is commonly used.[6][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 80:20 acetonitrile:water with 0.1% formic acid) is typical.[6][7]
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume of the prepared sample (e.g., 2 µL) is injected into the LC system.[6]
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
RP-HPLC Method for Bictegravir in Pharmaceutical Formulations
This protocol outlines a typical RP-HPLC method for the simultaneous estimation of Bictegravir and other antiretroviral drugs in a combined dosage form.[2][4]
Sample Preparation:
-
Tablets are accurately weighed and crushed into a fine powder.
-
A portion of the powder equivalent to a specific amount of Bictegravir is dissolved in a suitable solvent (e.g., a mixture of buffer and methanol).[2][4]
-
The solution is sonicated to ensure complete dissolution and then diluted to the desired concentration within the calibration range.[11]
-
The final solution is filtered through a 0.45 µm filter before injection.[11]
Chromatographic Conditions:
-
Column: An octadecylsilyl (C18) column (e.g., Inertsil ODS C18, 4.6×250 mm, 5 µm) is frequently used.[2][4]
-
Mobile Phase: A mixture of a buffer (e.g., 0.2% triethylamine (B128534) buffer) and an organic solvent like methanol (B129727) in a specific ratio (e.g., 40:60 v/v) is used.[2][4]
-
Flow Rate: A typical flow rate is around 1.0 - 1.2 mL/min.[4]
-
Detection Wavelength: UV detection is performed at a wavelength where Bictegravir shows maximum absorbance, typically around 260 nm.[2][4][12]
-
Injection Volume: A fixed volume (e.g., 20 µL) is injected.[2][4]
Experimental Workflow for Bictegravir Quantification using LC-MS/MS with an Internal Standard
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. impactfactor.org [impactfactor.org]
- 12. Review of analytical methods for estimating bictegravir anti-HIV drug [wisdomlib.org]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Bictegravir
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Bictegravir (B606109) (BIC), a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1][2][3] The specificity and selectivity of the analytical method are paramount to ensure that the measurement is not affected by interference from endogenous components or other drugs. This guide provides a comparative overview of commonly employed analytical methods for Bictegravir, focusing on their specificity and selectivity, supported by experimental data.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the determination of Bictegravir.[4][5] While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity.[5]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for Bictegravir, with a focus on parameters that define specificity and selectivity.
| Parameter | Method 1: RP-HPLC-UV | Method 2: RP-HPLC-UV | Method 3: LC-MS/MS | Method 4: LC-MS/MS |
| Matrix | Human Plasma | Bulk and Pharmaceutical Formulation | Human Plasma | Human Plasma |
| Linearity Range | 0.10 - 10.0 mcg/mL[6] | 25 - 125 µg/mL[7] | 2 - 500 ng/mL[1] | 1 - 10,000 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.10 mcg/mL[6] | 8.78 µg/mL[7][8] | 2 ng/mL[1] | 1 ng/mL[2] |
| Limit of Detection (LOD) | Not Reported | 2.7 µg/mL[7][8] | Not Reported | Not Reported |
| Recovery (%) | 80.00 - 88.09[6] | 99.26 - 100.30[7][8] | Not Reported | 98.64[2] |
| Specificity Assessment | No interference from endogenous plasma components observed.[6] | No interference from excipients in the formulation.[8] | Assessed using blank plasma; no interfering peaks at the retention time of the analyte and internal standard.[1] | High specificity achieved through MRM transitions.[2] |
| Selectivity Assessment | The method proved to be selective for the determination of the drugs.[7] | The method was found to be selective.[1] | Not explicitly stated, but implied by the use of MS/MS. | Implied by successful validation as per FDA guidelines.[2] |
| Internal Standard (IS) | Triamcinolone (B434) acetonide[6] | Not applicable | Naproxen[1] | Stable isotopically labeled BIC[9] |
| Reference | [6] | [7][8] | [1] | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for specificity and selectivity determination for the cited methods.
Method 1: RP-HPLC-UV for Bictegravir in Human Plasma
-
Specificity Determination: The specificity of the method was evaluated by analyzing blank human plasma samples from multiple sources. The chromatograms of the blank plasma were compared with those of plasma samples spiked with Bictegravir and the internal standard (IS), triamcinolone acetonide. The absence of any interfering peaks at the retention times of Bictegravir and the IS indicated the specificity of the method.[6]
Method 2: RP-HPLC-UV for Simultaneous Estimation in Bulk and Pharmaceutical Dosage Form
-
Specificity Determination: To assess specificity, a blank solution (mobile phase) and a placebo solution (containing all excipients except the active pharmaceutical ingredients) were injected into the chromatograph. The resulting chromatograms were examined for any peaks that might interfere with the analysis of Bictegravir, Emtricitabine, and Tenofovir Alafenamide. The absence of such peaks confirmed the method's specificity.[8]
-
Forced Degradation Studies: To further demonstrate specificity and stability-indicating properties, the drug product was subjected to stress conditions (acid, base, oxidation, thermal, and photolytic degradation). The chromatograms of the degraded samples were analyzed to ensure that the degradation products did not interfere with the quantification of the parent drug.[10]
Method 3: LC-MS/MS for Simultaneous Determination in Human Plasma
-
Selectivity Determination: The selectivity of this method was established by analyzing blank plasma samples from different donors. These were screened for any endogenous interferences at the retention times of Bictegravir, Emtricitabine, Tenofovir Alafenamide, and the internal standard, Naproxen. The absence of significant peaks in the blank samples confirmed the method's selectivity.[1]
Method 4: LC-MS/MS for Quantification in Human Plasma
-
Specificity and Selectivity: In LC-MS/MS methods, specificity and selectivity are inherently high due to the use of Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte (Bictegravir) and its stable isotopically labeled internal standard.[2][9] This highly selective detection method minimizes the likelihood of interference from other compounds in the matrix. The validation process, following FDA guidelines, would have included the analysis of blank plasma to confirm the absence of interfering signals at the specific MRM transitions.[2][3]
Mandatory Visualization
The following diagram illustrates a generalized workflow for assessing the specificity and selectivity of an analytical method for Bictegravir.
Caption: Workflow for Specificity and Selectivity Assessment.
Conclusion
Both RP-HPLC-UV and LC-MS/MS methods have been successfully validated for the determination of Bictegravir, demonstrating adequate specificity and selectivity for their intended applications. The choice of method depends on the required sensitivity and the complexity of the sample matrix. For therapeutic drug monitoring and bioequivalence studies in complex biological matrices like plasma, the superior selectivity and sensitivity of LC-MS/MS make it the method of choice. For routine quality control of bulk drug and pharmaceutical formulations, a well-validated RP-HPLC-UV method can be a reliable and cost-effective alternative. The experimental protocols outlined provide a foundation for researchers to design and validate their own analytical methods for Bictegravir.
References
- 1. ijper.org [ijper.org]
- 2. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uc.cl [repositorio.uc.cl]
- 6. Development and Validation of a High-Performance Liquid Chromatog...: Ingenta Connect [ingentaconnect.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. researchgate.net [researchgate.net]
- 10. srrcvr.ac.in [srrcvr.ac.in]
Robustness of LC-MS/MS Methods for Bictegravir Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative overview of the robustness of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Bictegravir (B606109), a key antiretroviral drug. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring the consistency and reliability of results.
This document summarizes key performance characteristics of published LC-MS/MS methods for Bictegravir analysis, with a focus on parameters that underscore their robustness. While direct comparative robustness studies are not extensively published, the validation data presented in various studies provide strong indicators of the reliability of these methods.
Comparative Analysis of LC-MS/MS Method Parameters
The following tables summarize the chromatographic and mass spectrometric conditions, along with the validation parameters, of several published LC-MS/MS methods for the quantification of Bictegravir in human plasma. These parameters collectively contribute to the overall performance and robustness of the analytical method.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm[1][2] | Zorbax XDB C18, 50 x 2.1 mm, 5 µm[3] | Waters Atlantis T3 C18, 50 x 2.1 mm, 3 µm[4][5] |
| Mobile Phase | 80:20 Acetonitrile (B52724):Water with 0.1% Formic Acid (Isocratic) | 70:30 Acetonitrile:0.1% Formic Acid in Water (Isocratic) | Gradient Elution (Details not specified in abstract) |
| Flow Rate | 0.250 mL/min | 0.15 mL/min | Not specified in abstract |
| Run Time | 2 min | 3 min | Not specified in abstract |
| Injection Volume | 2 µL | 10 µL | Not specified in abstract |
Table 2: Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Mass Spectrometer | AB Sciex API 5500 Q Trap | Triple Quadrupole Mass Spectrometer | AB Sciex API-5000 Triple Quadrupole |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | m/z 450.1 → 289.1 | m/z 450.1 → 289.1 | Not specified in abstract |
| Internal Standard | Dolutegravir (DTG) | Naproxen (NPX) | Bictegravir-d5 |
| IS Transition | m/z 420.1 → 277.1 | m/z 231.12 → 184.82 | Not specified in abstract |
Table 3: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1 - 10,000 ng/mL | 2 - 500 ng/mL | 20 - 20,000 ng/mL |
| Correlation Coefficient (r²) | ≥0.9991 | Not specified | >0.994 |
| Precision (%CV) | 0.05 - 4.57% | Not specified | ≤11.4% (Inter-assay) |
| Accuracy (%) | 95.07 - 104.70% | Not specified | ≤±8.5% (Inter-assay %Bias) |
| Extraction Recovery | 98.64% | Reproducible | Not specified |
| Stability | Stable for 48h (benchtop), 62 days (-80°C), 49h (post-processing) | Not specified | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. Below are generalized protocols for sample preparation and chromatographic/mass spectrometric analysis based on the reviewed literature.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Bictegravir from human plasma is protein precipitation.
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 150-200 µL of acetonitrile containing the internal standard (e.g., Dolutegravir or Bictegravir-d5).
-
Vortex the mixture for 1-5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
The sample is then ready for injection into the LC-MS/MS system. In some methods, the supernatant is further diluted with a water/acetonitrile mixture before injection.
Chromatographic and Mass Spectrometric Analysis
-
Liquid Chromatography: The prepared sample is injected into a reverse-phase C18 column. An isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with a formic acid modifier, is used to separate Bictegravir from other plasma components.
-
Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer. Ionization is typically achieved using an electrospray ionization (ESI) source in the positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where the precursor ion of Bictegravir (m/z 450.1) and a specific product ion (m/z 289.1) are monitored.
Robustness Testing Workflow
A systematic approach to robustness testing is essential to evaluate the reliability of an analytical method. The following diagram illustrates a typical workflow for the robustness testing of an LC-MS/MS method.
Caption: Workflow for LC-MS/MS Method Robustness Testing.
Forced Degradation Studies
Forced degradation studies are a crucial aspect of method validation and contribute to understanding a method's robustness and specificity. These studies involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. A robust LC-MS/MS method should be able to separate and quantify the parent drug in the presence of its degradation products.
One study conducted a forced degradation of Bictegravir under hydrolytic (acid, base, and neutral) conditions, which led to the formation of six degradation products. The ability of an LC-MS/MS method to distinguish Bictegravir from these potential degradants is a key indicator of its specificity and robustness in real-world sample analysis.
Alternative Analytical Methods
While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods for Bictegravir quantification exist. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a more accessible alternative, though it generally has higher limits of quantification compared to LC-MS/MS. The choice of method often depends on the specific requirements of the study, such as the required sensitivity and the available instrumentation.
References
- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Antiretroviral Bioanalysis: A Comparative Guide to Inter-day and Intra-day Variability of Bictegravir and Other Key HIV Drugs
For researchers, scientists, and drug development professionals, the precise quantification of antiretroviral drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. This guide provides an objective comparison of the inter-day and intra-day variability in the measurement of Bictegravir, a potent integrase strand transfer inhibitor (INSTI), against other commonly prescribed antiretroviral agents: Dolutegravir, Darunavir, Tenofovir Alafenamide, and Emtricitabine. The data presented is supported by detailed experimental protocols from published analytical method validation studies.
Comparative Analysis of Measurement Precision
The variability of an analytical method is a critical parameter, with lower coefficients of variation (CV%) indicating higher precision. The following table summarizes the inter-day and intra-day variability for Bictegravir and its comparators as reported in various liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation studies. It is important to note that these values are derived from different studies and direct comparison should be approached with consideration of the varying experimental conditions.
| Antiretroviral Drug | Matrix | Analytical Method | Inter-Day Variability (CV%) | Intra-Day Variability (CV%) |
| Bictegravir | Human Plasma | LC-MS/MS | < 15.0%[1] | < 15.0%[1] |
| Human Plasma | LC-MS/MS | 0.05% - 4.57% (for calibration standards) | Not explicitly stated | |
| Dolutegravir | Human Plasma | LC-MS/MS | ≤ 9.1% | ≤ 6.5% |
| Human Hair | LC-MS/MS | ≤ 10.3% | Not explicitly stated | |
| Darunavir | Human Plasma | UPLC-MS/MS | < 15.0%[2] | < 15.0%[2] |
| Human Plasma | LC-MS/MS | Intraindividual CV: 58.4% | Not explicitly stated | |
| Tenofovir Alafenamide | Human Plasma | LC-MS/MS | < 12.0% | < 12.0% |
| Human Plasma | UPLC-MS/MS | Inter-batch CV: 2.7% - 4.4% | Intra-batch CV: 1.7% - 5.1% | |
| Emtricitabine | Human Plasma | LC-MS/MS | < 12.0% | < 12.0% |
| Seminal Plasma | LC-MS/MS | < 9.37% | < 10.88% |
Experimental Protocols: A Closer Look at Methodology
The precise and accurate quantification of antiretroviral drugs relies on robust and well-defined experimental protocols. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A generalized workflow is outlined below, with specific examples for Bictegravir analysis.
General Experimental Workflow for Antiretroviral Quantification
Figure 1: Generalized workflow for antiretroviral drug quantification.
Detailed Protocol for Bictegravir Quantification in Human Plasma
A representative method for the quantification of Bictegravir in human plasma involves the following key steps:
-
Sample Preparation:
-
A small volume of human plasma (e.g., 50 µL) is used.
-
An internal standard (e.g., a stable isotope-labeled version of Bictegravir) is added to the plasma sample.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724). This step removes larger protein molecules that can interfere with the analysis.
-
The sample is then vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the drug.
-
-
Chromatographic Separation:
-
The clear supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Separation is typically achieved on a reverse-phase column (e.g., C18).
-
A mobile phase, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution with an additive (like formic acid), is used to elute the drug from the column.
-
-
Mass Spectrometric Detection:
-
The eluate from the chromatography column is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is commonly used to generate charged molecules of Bictegravir and the internal standard.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Quantification and Validation:
-
A calibration curve is generated by analyzing samples with known concentrations of Bictegravir.
-
The concentration of Bictegravir in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
The method is validated according to regulatory guidelines (e.g., FDA) to ensure its accuracy, precision (inter-day and intra-day variability), selectivity, and stability.
-
Signaling Pathway and Logical Relationships
The accurate measurement of drug variability is a critical input for pharmacokinetic and pharmacodynamic (PK/PD) modeling, which in turn informs dosing strategies and drug development decisions.
Figure 2: Impact of analytical variability on clinical outcomes.
References
comparative analysis of different extraction methods for Bictegravir
A Comparative Guide to Bictegravir Extraction Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Bictegravir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The choice of extraction method significantly impacts the reliability, sensitivity, and efficiency of the subsequent analysis. This guide provides a , supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Extraction Methods
The primary methods for extracting Bictegravir from biological fluids, predominantly human plasma, are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] Each method offers distinct advantages and disadvantages in terms of recovery, cleanliness of the extract, and procedural complexity.
Data Summary
The following table summarizes the performance of various extraction methods for Bictegravir based on published literature. The primary analytical technique used for quantification following extraction is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Extraction Method | Biological Matrix | Key Parameters & Reagents | Recovery (%) | Linearity Range (ng/mL) | Precision (%RSD) | Reference |
| Protein Precipitation | Human Plasma | Precipitant: Acetonitrile (B52724) | >90% | 0.5 - 20.0 µg/mL (as BIC) | <15% | [3][4] |
| Protein Precipitation | Human Plasma | Precipitant: Methanol (B129727) | Reproducible | 2 - 500 ng/mL | Not specified | [5] |
| RP-HPLC Method | Pharmaceutical Dosage Form | Mobile Phase: 0.2% triethylamine (B128534) buffer and methanol (40:60 v/v) | 99.26% - 100.30% | 25 - 125 µg/mL | <2% | |
| RP-HPLC Method | Bulk and Pharmaceutical Dosage Form | Mobile Phase: Buffer (0.1% orthophosphoric acid) and acetonitrile (50:50 v/v) | 100.65% | 12.5 - 75 µg/mL | 0.8% |
Protein Precipitation: This is the most frequently reported method for Bictegravir extraction from plasma. It is a simple and rapid technique involving the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into the analytical instrument or further processed.
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method can provide cleaner extracts than protein precipitation by removing a wider range of interfering substances.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively adsorb the analyte from the liquid sample, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE is known for yielding very clean extracts and allowing for sample concentration, which can enhance sensitivity.
Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in the literature.
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is adapted from a method for the simultaneous quantification of Bictegravir and Emtricitabine in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard.
2. Protein Precipitation:
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
3. Centrifugation:
-
Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.
4. Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
5. Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.
Protocol 2: Protein Precipitation using Methanol
This protocol was developed for the simultaneous determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in human plasma.
1. Sample Preparation:
-
Take 950 µL of human plasma and add the analyte sample.
2. Precipitation and Extraction:
-
Add a suitable volume of methanol as the precipitating agent.
-
Vortex the sample to ensure complete precipitation.
3. Centrifugation and Filtration:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant to remove any remaining particulate matter.
4. Analysis:
-
The resulting clear solution is then analyzed by LC-MS/MS.
Visualizations
Workflow for Bictegravir Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction of Bictegravir from a biological matrix followed by instrumental analysis.
Caption: General workflow for Bictegravir extraction and analysis.
Mechanism of Action: HIV Integrase Inhibition
Bictegravir is an integrase strand transfer inhibitor (INSTI). It blocks the catalytic activity of HIV integrase, an enzyme essential for the replication of HIV. The diagram below illustrates this mechanism.
Caption: Inhibition of HIV integrase by Bictegravir.
Conclusion
The choice of extraction method for Bictegravir depends on the specific requirements of the study. Protein precipitation is a rapid and simple method suitable for high-throughput analysis, demonstrating good recovery and reproducibility. For applications requiring higher sensitivity and cleaner extracts, liquid-liquid extraction or solid-phase extraction should be considered, although they involve more complex and time-consuming procedures. The validation parameters presented in the comparative table can guide researchers in selecting the most appropriate method to achieve reliable and accurate quantification of Bictegravir in their specific biological matrix.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Bictegravir and Emtricitabine Using a Simple and Economical Liquid Chromatography-Ultraviolet Method for Therapeutic Drug Monitoring in Patients with Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
Performance Evaluation of LC Columns for Bictegravir Separation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Liquid Chromatography (LC) columns for the separation of Bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The selection of an appropriate LC column is critical for achieving accurate and reliable quantification of Bictegravir in pharmaceutical dosage forms and biological matrices. This document summarizes experimental data from various studies to aid in the selection of the most suitable column for your analytical needs.
Comparative Analysis of Chromatographic Performance
The following tables summarize the performance of different C18 reversed-phase columns used for the separation of Bictegravir. The data presented is compiled from several validated HPLC and UPLC-MS/MS methods.
| Column Brand & Type | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution |
| Inertsil ODS C18 | 4.6 x 250, 5 | 0.2% Triethylamine (B128534) Buffer:Methanol (B129727) (40:60 v/v) | 1.2 | 5.998 | <2 | >2000 | >2 |
| Kromasil C18 | 4.6 x 250, 5 | 0.01N KH2PO4 Buffer:Acetonitrile (B52724) (60:40 v/v) | 1.0 | 2.9 | - | - | - |
| ProntoSIL Hypersorb ODS C18 | - | 0.1 M Sodium Perchlorate (B79767):Methanol (65:35 v/v), pH 4.8 | 1.0 | 4.6 | 0.71 | 4246 | - |
| Kinetex EVO C18 | 3.0 x 50, 5 | 0.1% Formic Acid in Acetonitrile:Water (80:20 v/v) | 0.250 | 0.92 | - | - | - |
| Acquity HSS C18 | 2.1 x 50, 1.8 | Acetonitrile:0.1% Formic Acid (80:20 v/v) | 0.2 | - | - | - | - |
| Luna Omega Polar C18 | - | - | - | - | - | - | - |
Note: A hyphen (-) indicates that the data was not specified in the cited source.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Inertsil ODS C18[1][2][3]
-
Column: Inertsil octadecylsilica (ODS) C18 (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.2% triethylamine buffer and methanol in a 40:60 (v/v) ratio. The pH of the buffer was adjusted to 3.5 with dilute formic acid.[2]
-
Flow Rate: 1.2 mL/min.
-
Detection: Photodiode Array (PDA) detector at 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Not specified.
Method 2: Kromasil C18
-
Column: Kromasil C18 (250 x 4.6mm, 5µ).
-
Mobile Phase: A mixture of 0.01N KH2PO4 Buffer and Acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 272 nm.
-
Injection Volume: Not specified.
-
Column Temperature: 30°C.
Method 3: ProntoSIL Hypersorb ODS C18
-
Column: ProntoSIL Hypersorb ODS C18.
-
Mobile Phase: A mixture of 0.1 M sodium perchlorate and methanol in a 65:35 (v/v) ratio, with the pH adjusted to 4.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 258 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Method 4: Kinetex EVO C18
-
Column: Kinetex EVO C18 (50 x 3.0 mm, 5 μm).
-
Mobile Phase: An isocratic mobile phase containing 80:20 acetonitrile–water with 0.1% formic acid.
-
Flow Rate: 0.250 mL/min.
-
Detection: Mass spectrometer operated in ESI positive multiple reaction monitoring mode.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
Method 5: Acquity HSS C18
-
Column: Acquity HSS C18 (50 x 2.1mm, 1.8 µ).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in an 80:20 ratio.
-
Flow Rate: 0.2 mL/min.
-
Detection: PDA detector at 281 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Room temperature.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the performance evaluation of LC columns for Bictegravir separation.
References
Safety Operating Guide
Safe Disposal of Bictegravir-D4: A Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of Bictegravir-D4, ensuring laboratory safety and regulatory compliance.
This compound, a deuterated analog of the antiviral agent Bictegravir, is utilized in research and development for analytical purposes.[1] Adherence to stringent disposal protocols is crucial to mitigate potential environmental hazards and ensure the safety of laboratory personnel. This guide provides a procedural framework for the safe disposal of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling.
| Property | Value |
| Molecular Formula | C₂₁D₄H₁₄F₃N₃O₅ |
| Molecular Weight | 453.405 g/mol [2] |
| Appearance | White to pale yellow solid[3][4] |
| Solubility | Sparingly soluble in DMSO and DMF[3] |
| Storage | Recommended long-term at -18°C in a dry place[3] |
Hazard Identification and Safety Precautions
This compound is classified as a pharmaceutical-related compound of unknown potency.[5] While comprehensive toxicological properties have not been fully investigated, it is known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][6]
Personal Protective Equipment (PPE): To ensure safety, the following PPE should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory.[5]
-
Eye Protection: Tightly fitting safety goggles or glasses with side-shields.[5]
-
Protective Clothing: A laboratory coat or other impervious clothing should be worn.[6]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, suitable respiratory equipment should be used.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[3] An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[3]
-
Segregation: All waste containing this compound, including contaminated labware (e.g., vials, pipette tips) and PPE, must be segregated from general laboratory waste.
-
Containment: Collect the segregated waste in a clearly labeled, sealed, and appropriate hazardous waste container to prevent leaks or spills.
-
Professional Disposal: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]
Important Note: Do not dispose of this compound down the drain or in the general trash unless following specific institutional or regulatory guidelines for decontaminated materials.[7][8] For trace amounts, some general guidelines for non-flushable medicines suggest mixing the substance with an unappealing material like coffee grounds or cat litter before placing it in a sealed container in the trash.[7] However, for a laboratory setting, disposal as hazardous chemical waste is the standard and recommended procedure.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. esschemco.com [esschemco.com]
- 4. esschemco.com [esschemco.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Bictegravir-D4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Bictegravir-D4, a deuterated analog of the potent HIV-1 integrase inhibitor, Bictegravir. By adhering to these procedural steps, laboratories can mitigate risks and ensure the well-being of their personnel.
While Bictegravir has demonstrated low acute toxicity, it is classified as a potent pharmaceutical compound. Therefore, handling it, and its deuterated form, requires stringent safety protocols to minimize exposure. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this compound safely.
Chemical and Physical Properties of this compound
For easy reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₁₄D₄F₃N₃O₅ |
| Molecular Weight | 453.4 g/mol |
| Appearance | White to pale yellow solid |
| Purity | Typically ≥97% |
| Storage Temperature | -18°C in a dry place away from direct sunlight[1] |
Operational Plan: Step-by-Step Handling of this compound
Adherence to a strict operational protocol is crucial when working with potent compounds like this compound. The following step-by-step guide details the process from preparation to post-handling procedures.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area with restricted access. This area should be clearly marked with appropriate hazard signs.
-
Ventilation: All handling of powdered this compound must occur within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. The airflow within the facility should be single-pass to prevent cross-contamination.[2]
-
Negative Pressure: The handling area should be maintained under negative pressure relative to adjacent rooms to prevent the escape of airborne particles.[3]
-
Decontamination: Ensure that a validated decontamination procedure is in place for all surfaces and equipment that come into contact with the compound.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for minimizing direct contact with this compound. The following PPE is mandatory:
-
Gloves: Wear two pairs of nitrile gloves, with the outer pair being changed regularly and immediately if contaminated.
-
Lab Coat: A disposable, back-closing lab coat or coveralls made of a low-linting material like Tyvek® is required.[4]
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Respiratory Protection: For operations that may generate dust or aerosols, a powered air-purifying respirator (PAPR) is recommended.[5] For lower-risk activities within a fume hood, a properly fitted N95 respirator may be sufficient, but a risk assessment should be conducted.
Weighing and Solution Preparation:
-
Weighing: Weighing of powdered this compound must be performed in a ventilated balance enclosure. Use dedicated, labeled weighing tools.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid generating dust. All solution preparation should be done in a chemical fume hood.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent after each use.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the lab coat or coveralls, and then the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Waste Disposal: All contaminated disposable PPE and materials must be disposed of as hazardous pharmaceutical waste.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, wipes, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Professional Disposal: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and logistical measures, research institutions can build a foundation of trust and ensure the protection of their most valuable asset: their scientists.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. escopharma.com [escopharma.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. 3mnederland.nl [3mnederland.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
